APS-2-79
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of APS-2-79: A KSR-Dependent MEK Antagonist for Oncogenic Ras Signaling
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival. Its deregulation, frequently driven by oncogenic mutations in Ras proteins, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that plays a critical role in the spatial and temporal regulation of the MAPK cascade, facilitating the interaction between RAF, MEK, and ERK. While traditionally viewed as a passive scaffold, recent evidence has highlighted KSR's allosteric regulatory functions, positioning it as a druggable node within the pathway. This technical guide delves into the core characteristics of APS-2-79, a novel small molecule that acts as a KSR-dependent MEK antagonist, offering a promising strategy to counter oncogenic Ras signaling.
Mechanism of Action: Stabilizing the Inactive State of KSR
This compound represents a new class of MAPK pathway inhibitors that do not directly target the catalytic activity of MEK. Instead, its primary mechanism involves the stabilization of a previously unrecognized inactive conformation of KSR.[1][2][3][4] By binding to the ATP pocket of KSR within the KSR-MEK complex, this compound locks KSR in an inert state. This stabilization has two profound consequences on MAPK signaling:
-
Antagonism of RAF Heterodimerization: The this compound-induced conformational change in KSR impedes its heterodimerization with RAF kinases.[1][4] This is a crucial step in the activation of the MAPK cascade, as the KSR-RAF interaction is essential for the efficient phosphorylation and activation of MEK.
-
Inhibition of MEK Phosphorylation: By preventing the formation of a functional KSR-RAF complex, this compound indirectly inhibits the RAF-mediated phosphorylation of MEK at its activating serine residues (S218/S222).[1]
Notably, the inhibitory action of this compound is entirely dependent on the presence of KSR, as it shows no activity in its absence.[5] This unique mechanism of action distinguishes this compound from conventional MEK inhibitors and underscores the therapeutic potential of targeting the scaffolding and allosteric functions of KSR.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its biochemical and cellular activities.
| Parameter | Value | Assay | Target |
| IC50 | 120 nM[1][5][6][7] | ATPbiotin Binding | KSR2 within the KSR2-MEK1 complex |
Table 1: Biochemical Activity of this compound
| Cell Line | Mutation Status | Effect of this compound |
| HCT-116 | K-Ras mutant | Modest single-agent effect on viability; Synergizes with trametinib to inhibit cell viability and ERK phosphorylation.[1] |
| A549 | K-Ras mutant | Modest single-agent effect on viability; Synergizes with trametinib to inhibit cell viability.[1] |
| SK-MEL-239 | B-Raf mutant | No significant synergy with trametinib.[1] |
| A375 | B-Raf mutant | No significant synergy with trametinib.[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Parameter | Value | Assay | Interacting Partners |
| Kd | 1.99 ± 0.09 μM | Bio-layer Interferometry (BLI) | KSR2–MEK1 and BRAF(F667E) |
Table 3: Biophysical Interaction Data
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies described, the following diagrams have been generated using the DOT language.
Caption: Ras-MAPK signaling and this compound inhibition.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling [ideas.repec.org]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]
- 7. Identification of Constitutive and Ras-Inducible Phosphorylation Sites of KSR: Implications for 14-3-3 Binding, Mitogen-Activated Protein Kinase Binding, and KSR Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of APS-2-79 in the Inhibition of the Ras-MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras oncogenes, is a hallmark of many cancers. This has made the pathway a prime target for therapeutic intervention. APS-2-79 is a novel small molecule inhibitor that presents a unique mechanism for targeting this pathway. Unlike conventional inhibitors that target the kinase activity of proteins like MEK or RAF, this compound functions by stabilizing an inactive conformation of the Kinase Suppressor of Ras (KSR), a key scaffold protein in the Ras-MAPK cascade. This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on cancer cell lines, and detailed protocols for key experimental assays used in its characterization.
Introduction to the Ras-MAPK Signaling Pathway and the Role of KSR
The Ras-MAPK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. A simplified representation of the core cascade is as follows: Ras, upon activation by upstream signals, recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinase), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinase). Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.
Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of the Ras-MAPK pathway. KSR facilitates the efficient and specific transmission of signals by bringing together key components of the cascade, namely RAF, MEK, and ERK. KSR exists in both active and inactive conformational states. The transition between these states is critical for its function in modulating pathway activity.
Mechanism of Action of this compound
This compound is a small molecule that directly binds to the ATP-binding pocket of KSR.[1] However, instead of inhibiting a catalytic activity, its binding stabilizes a previously unrecognized inactive conformation of KSR.[2] This stabilization has two major downstream consequences that lead to the inhibition of the Ras-MAPK signaling pathway:
-
Antagonism of RAF Heterodimerization: The this compound-induced inactive state of KSR is unable to effectively form heterodimers with RAF kinases.[2] This dimerization is a critical step for RAF activation and subsequent MEK phosphorylation.
-
Prevention of MEK Activation: By locking KSR in an inactive conformation, this compound prevents the conformational changes required for KSR to present MEK to RAF for phosphorylation and activation.[2]
This unique allosteric mechanism of action makes this compound a valuable tool for studying KSR function and a potential therapeutic agent for Ras-driven cancers.
Quantitative Data on the Activity of this compound
The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays.
Biochemical Inhibition
This compound directly binds to the KSR2-MEK1 complex and inhibits the binding of an ATP-biotin probe.
| Compound | Target | Assay | IC50 (nM) |
| This compound | KSR2-MEK1 Complex | ATP-biotin Competition | 120[3][4][5] |
Cellular Activity and Synergy with MEK Inhibitors
This compound demonstrates modest single-agent activity in cancer cell lines but exhibits significant synergy when combined with MEK inhibitors, particularly in Ras-mutant cancer cells.[2] The synergy has been quantified using the Bliss independence model, where a positive score indicates a synergistic effect.
| Cell Line | Genotype | This compound IC50 (µM) | Trametinib IC50 (µM) | Bliss Score (this compound + Trametinib) |
| HCT-116 | K-Ras Mutant | >10 | ~0.01 | >10 |
| A549 | K-Ras Mutant | >10 | ~0.1 | >10 |
| SK-MEL-239 | B-RAF Mutant | >10 | <0.01 | <5 |
| A375 | B-RAF Mutant | >10 | <0.01 | <5 |
Note: Specific IC50 values for this compound in cell viability assays are not explicitly stated in the primary literature but are greater than 10 µM. The synergy data is represented as Bliss scores from the primary publication by Dhawan et al., Nature 2016.
The synergistic effect is attributed to the ability of this compound to counteract the feedback activation of the Ras-MAPK pathway that often occurs in response to MEK inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ATP-biotin Competition Assay
This assay is used to determine the direct binding of this compound to the KSR2-MEK1 complex and to quantify its inhibitory potency.
Materials:
-
Purified KSR2-MEK1 complex
-
This compound
-
ATP-biotin probe
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2
-
6X SDS-PAGE loading buffer
-
4-20% Tris-HCl precast gels
-
Nitrocellulose membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, pre-incubate 0.5 µM of the KSR2-MEK1 complex with varying concentrations of this compound in assay buffer for 30 minutes at room temperature. Include a DMSO-only control.
-
Initiate the labeling reaction by adding the ATP-biotin probe to a final concentration of 2 µM.
-
Incubate for 5 minutes at room temperature.
-
Quench the reaction by adding 6X SDS-PAGE loading buffer.
-
Resolve the samples by SDS-PAGE on a 4-20% Tris-HCl gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Probe the membrane with streptavidin-HRP conjugate to detect biotinylated proteins.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cell Viability Assay
This assay measures the effect of this compound, alone and in combination with other inhibitors, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
Complete cell culture medium
-
This compound
-
Trametinib (or other MEK inhibitors)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and trametinib in complete cell culture medium.
-
Treat the cells with the compounds, alone or in combination, at various concentrations. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence of each well using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
For combination studies, calculate synergy scores using a suitable model (e.g., Bliss independence or Chou-Talalay).
Co-Immunoprecipitation (Co-IP) of RAF-KSR
This technique is used to assess the interaction between RAF and KSR and to determine the effect of this compound on this interaction.
Materials:
-
Cells expressing tagged versions of RAF and KSR (or antibodies for endogenous proteins)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag (e.g., anti-FLAG, anti-HA) or against the protein of interest
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the interacting protein.
Western Blotting for Phospho-ERK (p-ERK)
This assay is used to measure the level of ERK activation in the Ras-MAPK pathway and to assess the inhibitory effect of this compound.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Prepare cell lysates from cells treated with this compound, trametinib, or a combination of both.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
This compound represents a novel class of Ras-MAPK pathway inhibitors that function through a unique allosteric mechanism. By stabilizing an inactive conformation of the KSR scaffold protein, this compound effectively disrupts downstream signaling by preventing RAF heterodimerization and subsequent MEK activation. While its single-agent efficacy is modest, its ability to synergize with MEK inhibitors in Ras-mutant cancer cells highlights its potential as a valuable component of combination therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other KSR-targeting compounds, which hold promise for the treatment of Ras-driven malignancies.
References
- 1. A549 In Vitro Resazurin Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of APS-2-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS-2-79 is a pioneering small molecule inhibitor that has carved a niche in the landscape of targeted cancer therapy. It functions as a Kinase Suppressor of Ras (KSR) dependent MEK antagonist, offering a novel strategy to counteract dysregulated Ras-MAPK signaling, a pathway frequently implicated in oncogenesis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to support further research and development in this area.
Discovery and Lead Optimization
The journey to identify this compound began with a screening of a diverse library of kinase inhibitors to identify compounds that could bind to the ATP-binding pocket of the KSR2-MEK1 complex.[1] This screening led to the identification of a quinazoline–biphenyl ether compound, APS-1-68-2, as a promising initial hit.[2] Subsequent lead optimization efforts, guided by structure-activity relationship (SAR) studies, focused on enhancing the potency and selectivity of this scaffold.[2] These efforts culminated in the development of this compound, which demonstrated a significant improvement in its ability to inhibit the KSR2-MEK1 complex.[2]
Mechanism of Action: Stabilizing the Inactive State of KSR
This compound exerts its therapeutic effect through a unique mechanism of action. Instead of directly inhibiting a kinase, it stabilizes a previously unrecognized inactive conformation of KSR, a scaffold protein in the Ras-MAPK pathway.[3][4] This stabilization has two critical downstream consequences:
-
Antagonism of RAF Heterodimerization: this compound binding to KSR prevents the necessary conformational changes required for its heterodimerization with RAF kinases.[3][5]
-
Inhibition of MEK Phosphorylation: By locking KSR in an inactive state, this compound indirectly antagonizes the phosphorylation and subsequent activation of KSR-bound MEK by RAF.[3][5]
This dual effect effectively dampens the signal transduction through the oncogenic Ras-MAPK pathway.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC50 (nM) | Reference |
| KSR2-MEK1 Complex | ATPbiotin Binding | 120 | [6] |
| KSR2 | ATPbiotin Binding | 120 ± 23 | [5] |
Table 2: Cellular Activity and Synergy with Trametinib
| Cell Line | Genotype | This compound Effect | Combination with Trametinib (MEK inhibitor) | Reference |
| 293H | - | Suppresses KSR-stimulated MEK and ERK phosphorylation (at 5 µM) | Not specified | [6] |
| HCT-116 | K-Ras mutant | Modest effect on cell viability alone | Synergistic reduction in cell viability | [3] |
| A549 | K-Ras mutant | Modest effect on cell viability alone | Synergistic reduction in cell viability | [3] |
| SK-MEL-239 | BRAF mutant | No significant effect on cell viability | No significant synergy | [3] |
| A375 | BRAF mutant | No significant effect on cell viability | No significant synergy | [3] |
| HCT-116 | K-Ras mutant | Twofold enhancement in the IC90 of trametinib on ERK phosphorylation | Not applicable | [3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the characterization of this compound are provided below.
ATPbiotin Binding Assay
This assay is designed to measure the direct binding of this compound to the KSR2-MEK1 complex by competing with an ATP-biotin probe.
Materials:
-
Purified recombinant KSR2-MEK1 complex
-
ATP-biotin probe
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-His tag or anti-KSR2)
-
Substrate for detection (e.g., HRP substrate)
-
Plate reader
Protocol:
-
Coat streptavidin plates with the ATP-biotin probe.
-
Incubate the purified KSR2-MEK1 complex with varying concentrations of this compound in the assay buffer.
-
Transfer the KSR2-MEK1 and this compound mixture to the ATP-biotin coated plates and incubate to allow binding.
-
Wash the plates to remove unbound complex and inhibitor.
-
Add a primary antibody that recognizes the KSR2-MEK1 complex.
-
Wash the plates and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Wash the plates and add the appropriate substrate.
-
Measure the signal using a plate reader.
-
The IC50 value is calculated by plotting the signal against the logarithm of the this compound concentration.
In Vitro RAF-mediated MEK Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the KSR-dependent phosphorylation of MEK by RAF.
Materials:
-
Purified recombinant KSR2-MEK1 complex
-
Active RAF kinase (e.g., BRAF)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Set up kinase reactions containing the KSR2-MEK1 complex, active RAF, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-MEK antibody to detect phosphorylated MEK.
-
Strip the membrane and re-probe with the anti-total MEK antibody to ensure equal loading.
-
Detect the signals using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on MEK phosphorylation.
Cell Viability Assay
This assay evaluates the effect of this compound, alone and in combination with other inhibitors, on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
Cell culture medium and supplements
-
This compound
-
Trametinib (or other MEK inhibitors)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and trametinib, both individually and in combination.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method (Combination Index).[3]
Visualizations
Signaling Pathway Diagram
Caption: Ras-MAPK signaling and this compound's point of intervention.
Experimental Workflow: ATPbiotin Binding Assay
Caption: Workflow for the ATPbiotin competitive binding assay.
Logical Relationship: Synergy with MEK Inhibitors
Caption: Logical flow of the synergistic action of this compound and MEK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Allosteric Modulation of KSR: A Technical Guide to the Function of APS-2-79 in Stabilizing the Inactive State
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that, when deregulated, is a primary driver of oncogenesis and resistance to targeted therapies. The Kinase Suppressor of Ras (KSR) acts as a scaffold protein within this pathway, facilitating the phosphorylation of MEK by RAF. The small molecule APS-2-79 has emerged as a key tool compound for studying KSR function. It stabilizes a previously unrecognized inactive conformation of KSR, thereby antagonizing oncogenic Ras signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data regarding its activity.
Introduction: KSR as a Therapeutic Target
The Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the RAS-RAF-MEK-ERK signaling cascade.[1] KSR facilitates the efficient phosphorylation and activation of MEK by RAF kinases.[2] Due to its central role in this key oncogenic pathway, KSR has garnered significant interest as a potential therapeutic target. Unlike traditional kinase inhibitors that target the ATP-binding pocket of active enzymes, modulating the scaffolding function of KSR presents a novel therapeutic strategy. This compound is a first-in-class small molecule that stabilizes an inactive state of KSR, providing a powerful chemical probe to investigate the therapeutic hypothesis of targeting KSR.[3]
Mechanism of Action of this compound
This compound functions as a KSR-dependent antagonist of MEK phosphorylation by directly binding to the ATP-binding pocket of KSR in a manner that is mutually exclusive with ATP.[3][4] This binding event stabilizes an inactive conformation of KSR, which has several downstream consequences that ultimately dampen signaling through the MAPK pathway:
-
Antagonism of RAF-KSR Heterodimerization: this compound binding to KSR impedes its heterodimerization with RAF kinases.[3][5] This is a critical step in the activation of the signaling cascade, as the KSR-RAF complex is essential for efficient MEK phosphorylation.
-
Inhibition of Conformational Changes for MEK Activation: The stabilization of the inactive KSR state prevents the necessary conformational changes required for KSR-bound MEK to be phosphorylated and activated by RAF.[2][3]
-
Synergy with MEK Inhibitors: In cancer cell lines with activating Ras mutations, this compound demonstrates synergistic activity with MEK inhibitors such as trametinib.[3] By stabilizing the inactive KSR state, this compound prevents the release of negative feedback signaling that can limit the efficacy of MEK inhibitors.[3][6]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Assay System | Reference |
| IC50 | 120 ± 23 nM | Inhibition of ATPbiotin binding to KSR2-MEK1 complex | [6][7][8] |
| Kd | 1.99 ± 0.09 µM | KSR2-MEK1 interaction with BRAF(F667E) mutant | [3] |
Signaling Pathway and Drug Action
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of this compound.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on KSR.
Experimental Protocols
In Vitro MEK Phosphorylation Assay
This assay reconstitutes the KSR-dependent phosphorylation of MEK by RAF to assess the inhibitory activity of compounds like this compound.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant RAF kinase, KSR, and MEK1 in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Compound Incubation: Add this compound or DMSO (vehicle control) to the reaction mixture at various concentrations and pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (e.g., 100 µM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE and immunoblotting using antibodies specific for phosphorylated MEK (pMEK) and total MEK.
Caption: Workflow for the in vitro MEK phosphorylation assay.
KSR-Dependent MAPK Signaling Cell-Based Assay
This assay utilizes a cellular system where MAPK signaling is dependent on the expression of KSR to evaluate the in-cell activity of KSR modulators.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) and transfect with expression vectors for KSR and an upstream activator (e.g., a constitutively active form of Ras).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoblot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and immunoblotting using antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH).
Competition Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand (e.g., ATP-biotin) for binding to the KSR active site.
Methodology:
-
Protein Immobilization (Optional): Immobilize purified KSR2-MEK1 complex on a suitable solid support (e.g., streptavidin-coated plates if using a biotinylated protein).
-
Compound Incubation: Add increasing concentrations of this compound or a control compound to the immobilized protein.
-
Probe Addition: Add a constant concentration of ATP-biotin probe.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Washing: Wash away unbound probe and compound.
-
Detection: Detect the amount of bound ATP-biotin probe using a labeled streptavidin conjugate (e.g., streptavidin-HRP) and a suitable substrate.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of probe binding against the logarithm of the competitor concentration.[5]
X-ray Crystallography of KSR2-MEK1-APS-2-79 Complex
This technique provides a high-resolution structure of the complex to elucidate the molecular basis of the interaction.
Methodology:
-
Protein Complex Preparation: Co-express and purify the KSR2 and MEK1 proteins to form a stable complex.
-
Buffer Exchange: Exchange the purified KSR2-MEK1 complex into a crystallization buffer (e.g., 15 mM Bis-Tris pH 6.5, 150 mM NaCl, 1 mM TCEP, 5 mM DTT).[3]
-
Compound Incubation: Concentrate the protein complex (e.g., to 10 mg/mL) and incubate with a molar excess of this compound (e.g., 500 µM).[3]
-
Crystallization Screening: Set up crystallization trials using various sparse matrix and in-house screens via hanging-drop vapor diffusion at different temperatures.
-
Crystal Optimization and Soaking: Optimize initial crystal hits and soak the crystals in a cryoprotectant solution before flash-freezing in liquid nitrogen.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure by molecular replacement using existing KSR2 and MEK1 models.[3]
Cell Viability and Synergy Assays
These assays determine the effect of this compound, alone and in combination with other inhibitors, on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for K-Ras mutant, A375 for BRAF mutant) in 96-well plates.[7]
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and a MEK inhibitor (e.g., trametinib).[3]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[7]
-
Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo or resazurin-based assays).[7][9]
-
Synergy Analysis: Calculate synergy scores using a suitable model, such as the Bliss independence model, to determine if the combination effect is greater than the additive effect of the individual drugs.[3][9]
Conclusion
This compound is a pivotal chemical tool that has significantly advanced our understanding of KSR biology. By stabilizing a novel inactive state of KSR, it provides a clear proof-of-concept for the therapeutic potential of targeting the scaffolding function of KSR in Ras-driven cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the role of KSR in MAPK signaling and to develop novel allosteric modulators of this important therapeutic target.
References
- 1. KSR induces RAS‐independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of APS-2-79 on RAF Heterodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APS-2-79 is a small molecule inhibitor that modulates the RAS-MAPK signaling pathway, a critical cascade frequently deregulated in cancer. Unlike direct RAF inhibitors, this compound employs an indirect mechanism to disrupt RAF heterodimerization, a key step in pathway activation, particularly in RAS-mutant cancers. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effect on RAF heterodimerization. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers. While BRAF inhibitors have shown clinical success in BRAF-mutant melanomas, targeting RAS-driven cancers has proven more challenging. A key mechanism of RAF activation in the context of oncogenic RAS is the formation of RAF homo- and heterodimers (e.g., BRAF-CRAF). Therefore, strategies to disrupt RAF dimerization present a promising therapeutic avenue.
This compound is a chemical probe that has been instrumental in validating the therapeutic potential of targeting the pseudokinase Kinase Suppressor of Ras (KSR), a critical scaffold protein in the MAPK pathway. This compound does not bind directly to RAF kinases but instead targets KSR, stabilizing it in an inactive conformation. This allosteric modulation of KSR prevents its interaction with BRAF, thereby antagonizing the formation of KSR-RAF heterodimers, which are essential for robust MAPK pathway activation in response to oncogenic RAS.
Mechanism of Action: Indirect Antagonism of RAF Heterodimerization
This compound's primary molecular target is the pseudokinase KSR. By binding to the ATP pocket of KSR, this compound stabilizes an inactive conformation of the KSR-MEK complex.[1] This conformational locking prevents the necessary allosteric changes required for KSR to engage with and be activated by RAF. Consequently, the formation of a functional KSR-BRAF heterodimer is impeded.[1] This disruption of KSR-RAF heterodimerization is the key mechanism by which this compound inhibits downstream signaling, leading to reduced MEK and ERK phosphorylation.[1]
dot
Caption: Signaling pathway illustrating the inhibitory effect of this compound.
Quantitative Data
The inhibitory effect of this compound on the formation of the KSR-BRAF complex has been quantified using bio-layer interferometry. The key findings are summarized in the table below.
| Parameter | Description | Value | Reference |
| IC50 | Concentration of this compound required for 50% inhibition of ATPbiotin binding to the KSR2-MEK1 complex. | 120 nM | [2] |
| Kd | Dissociation constant for the interaction between the KSR2-MEK1 complex and a BRAF(F667E) mutant. | 1.99 ± 0.09 µM | [1] |
| Effect of this compound | In the presence of 25 µM this compound, the association between KSR2-MEK1 and BRAF(F667E) was completely abrogated. | No binding observed | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on RAF heterodimerization.
Bio-Layer Interferometry (BLI) for KSR2-BRAF Interaction
This protocol details the method used to directly measure the effect of this compound on the dimerization of KSR2 and BRAF.[1]
dot
Caption: Workflow for the Bio-Layer Interferometry (BLI) experiment.
Materials:
-
Proteins: Biotinylated, Avi-tagged BRAF(F667E) kinase domain; KSR2(533-895)-MEK1(WT) complex.
-
Compound: this compound dissolved in DMSO.
-
Buffers:
-
Kinetics Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 1% BSA.
-
-
Instrumentation: Octet RED96 system (ForteBio).
-
Consumables: Streptavidin (SA) biosensors.
Procedure:
-
Protein Preparation:
-
BRAF(F667E) was expressed with an N-terminal Avi-tag and biotinylated in E. coli expressing BirA ligase.
-
The KSR2-MEK1 complex was co-expressed and purified.
-
-
Assay Setup:
-
All assays were performed at 30°C in a 96-well plate with a working volume of 200 µL per well.
-
A dilution series of the KSR2-MEK1 complex (e.g., 10, 5, 2.5, 1.25, 0.625 µM) was prepared in kinetics buffer.
-
For the inhibition assay, this compound was added to the KSR2-MEK1 solutions to a final concentration of 25 µM. A DMSO control was run in parallel.
-
-
BLI Measurement:
-
Baseline: Streptavidin biosensors were equilibrated in kinetics buffer for 60 seconds.
-
Loading: Biosensors were loaded with 10 µg/mL of biotinylated BRAF(F667E) for 300 seconds.
-
Second Baseline: Loaded biosensors were moved back to kinetics buffer for 60 seconds to stabilize the signal.
-
Association: Biosensors were moved into the wells containing the KSR2-MEK1 dilution series (with or without this compound) and association was monitored for 660 seconds.
-
Dissociation: Biosensors were returned to kinetics buffer and dissociation was monitored for up to 1500 seconds.
-
-
Data Analysis:
-
The data was reference-subtracted using a sensor loaded with BRAF(F667E) but incubated with kinetics buffer only.
-
The resulting binding curves were fitted to a 1:1 global fitting model using the Octet Data Analysis software to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).
-
In Vitro MEK Phosphorylation Assay
This assay assesses the functional consequence of disrupting KSR-RAF heterodimerization by measuring the phosphorylation of MEK by RAF in the presence of KSR and this compound.
Materials:
-
Proteins: Recombinant BRAF, KSR2-MEK1 complex.
-
Compound: this compound.
-
Reagents: ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM DTT).
-
Detection: Phospho-MEK (Ser217/221) antibody, total MEK antibody, secondary antibodies, and Western blotting reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the KSR2-MEK1 complex and BRAF in kinase assay buffer.
-
Add either this compound (e.g., at various concentrations) or DMSO (vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MEK and total MEK.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of MEK phosphorylation.
-
Conclusion
This compound serves as a powerful tool for studying the role of KSR in MAPK signaling. Its mechanism of action, which involves the allosteric stabilization of an inactive KSR conformation, leads to the effective antagonism of RAF heterodimerization. This indirect approach to inhibiting RAF signaling has been validated through biochemical assays, most notably bio-layer interferometry, which has provided quantitative insights into the disruption of the KSR-BRAF interaction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of signal transduction and cancer drug discovery who are interested in the function of KSR and the development of novel MAPK pathway inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Allosteric Inhibition of KSR by APS-2-79
This technical guide provides a detailed overview of the mechanism, quantitative parameters, and experimental basis for the allosteric inhibition of Kinase Suppressor of Ras (KSR) by the small molecule this compound. KSR is a critical scaffold protein and pseudokinase in the RAS-MAPK signaling pathway, a cascade frequently deregulated in human cancers. This compound represents a novel therapeutic strategy that targets the scaffolding function of KSR to antagonize oncogenic signaling.
Core Mechanism of Action
This compound is a KSR-dependent antagonist of MEK phosphorylation.[1][2] It functions not by inhibiting a catalytic activity in the classical sense, but by stabilizing a previously unrecognized, inactive conformation of the KSR pseudokinase domain.[3][4] By binding to the ATP pocket of KSR, this compound allosterically modulates KSR's scaffolding function through two primary mechanisms:
-
Antagonism of RAF-KSR Heterodimerization: The binding of this compound induces conformational changes in KSR that impede its heterodimerization with RAF kinases.[1][3][5] This is a critical step for the allosteric activation of RAF by KSR.
-
Prevention of MEK Activation: The stabilized inactive state of KSR is unable to properly present its bound MEK (Mitogen-activated protein kinase kinase) for phosphorylation by RAF.[3][5]
This dual effect shifts the equilibrium of KSR–MEK complexes to an "off" state, effectively suppressing downstream signal transmission to ERK.[3] Crucially, the inhibitory action of this compound is dependent on the presence of KSR; it has no direct activity against RAF kinases.[3]
Signaling Pathway and Inhibition Model
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway scaffolded by KSR and the inhibitory intervention by this compound.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. KSR stimulates Raf-1 activity in a kinase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic stress regulates ERK activity by controlling KSR‐RAF heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
The Role of KSR as a Scaffold Protein in MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Kinase Suppressor of Ras (KSR) as a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. KSR proteins are essential for the efficient and specific transmission of signals from RAS to the downstream kinases, ultimately influencing a wide range of cellular processes, including proliferation, differentiation, and survival.[1] Aberrant MAPK signaling is a hallmark of many cancers, making KSR a compelling target for therapeutic intervention.[2] This guide provides a comprehensive overview of KSR's function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
KSR: The Architectural Hub of the MAPK Cascade
The MAPK signaling cascade, comprising RAF, MEK, and ERK, is a highly conserved signaling module. The spatial and temporal organization of these kinases is crucial for proper signal transduction. KSR proteins act as molecular scaffolds, bringing the components of the cascade into close proximity to facilitate their sequential phosphorylation and activation.[3][4]
KSR proteins possess five conserved domains (CA1-CA5) that mediate their interactions with the MAPK pathway components and regulate their scaffolding function.[1]
-
CA1 (Conserved Area 1): A sterile alpha motif (SAM) domain that contributes to the formation of a ternary complex with RAF and MEK.[1][5]
-
CA2 (Conserved Area 2): A proline-rich region of which the precise function is still under investigation.[1]
-
CA3 (Conserved Area 3): A cysteine-rich domain that is important for the membrane recruitment of KSR1.[1]
-
CA4 (Conserved Area 4): A serine/threonine-rich region that contains a docking site for activated ERK, facilitating feedback phosphorylation.[3][6]
-
CA5 (Conserved Area 5): A kinase-like domain that binds constitutively to MEK and inducibly to RAF.[1]
The interaction between KSR and the MAPK kinases is dynamic. In quiescent cells, KSR is primarily cytosolic and constitutively bound to MEK.[1][3] Upon growth factor stimulation and subsequent RAS activation, KSR translocates to the plasma membrane where it forms a larger complex with RAF and ERK, leading to the phosphorylation and activation of MEK by RAF, and subsequently ERK by MEK.[3][4]
Quantitative Insights into KSR-Mediated Interactions
| Interaction | Method | Quantitative Data | Reference |
| KSR1:MEK1 | BRET Assay | Trametinib IC50: 6.7 ± 0.5 nM | [7] |
| MEK1 (alone) | BRET Assay | Trametinib IC50: 7.6 ± 1.1 nM | [7] |
| KSR1:MEK1 | BRET Assay | Cobimetinib IC50: 5.1 ± 0.7 nM | [7] |
| MEK1 (alone) | BRET Assay | Cobimetinib IC50: 102.8 ± 5.0 nM | [7] |
These data highlight that the KSR-bound state of MEK can represent a high-affinity target for certain MEK inhibitors.[7]
Visualizing KSR's Role in MAPK Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of KSR's function in the MAPK pathway.
Caption: KSR1 as a central scaffold in the MAPK signaling cascade.
Experimental Protocols for Investigating KSR Function
This section provides detailed methodologies for key experiments used to elucidate the role of KSR as a scaffold protein.
Co-immunoprecipitation (Co-IP) to Detect KSR1-MEK Interaction
This protocol describes the co-immunoprecipitation of KSR1 and its binding partner MEK from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against KSR1 (for immunoprecipitation)
-
Antibody against MEK (for immunoblotting)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing KSR1 and MEK twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-KSR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-MEK antibody.
-
Detect the presence of MEK in the KSR1 immunoprecipitate using an appropriate secondary antibody and detection reagent.
-
Caption: Workflow for Co-immunoprecipitation of KSR1 and MEK.
In Vitro Kinase Assay for KSR-Mediated MEK Phosphorylation
This assay measures the ability of RAF to phosphorylate MEK in the presence of KSR1.
Materials:
-
Purified recombinant KSR1, RAF, and MEK proteins
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection)
-
Phospho-MEK specific antibody
-
SDS-PAGE gels and autoradiography or Western blotting equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified KSR1 and MEK in kinase buffer and incubate for 10-15 minutes at 30°C to allow complex formation.
-
Add purified RAF to the KSR1-MEK mixture.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Detection of MEK Phosphorylation:
-
Radioactive method: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film to detect the incorporation of 32P into MEK.
-
Non-radioactive method: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-MEK specific antibody.
-
Caption: Workflow for an in vitro kinase assay to measure KSR-mediated MEK phosphorylation.
KSR in Disease and as a Therapeutic Target
Given its central role in regulating MAPK signaling, KSR1 has been implicated in various diseases, particularly cancer.[2] Studies have shown that KSR1 is required for RAS-driven tumor formation, and its depletion can suppress tumor growth.[8] This makes KSR1 an attractive therapeutic target. The development of small molecules that modulate KSR's scaffolding function or its interaction with other proteins is an active area of research in drug discovery. The detailed understanding of KSR's structure and function, as outlined in this guide, is paramount for the rational design of novel cancer therapeutics.
Conclusion
KSR proteins are not merely passive scaffolds but are dynamic regulators of the MAPK signaling pathway. They control the efficiency, specificity, and localization of signal transmission, thereby influencing critical cellular decisions. The quantitative data, detailed protocols, and visual representations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of KSR function and exploit its therapeutic potential. Future investigations into the precise stoichiometry of the KSR scaffold complex and the identification of novel KSR-interacting proteins will undoubtedly provide further insights into the intricate regulation of MAPK signaling.
References
- 1. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Signaling dynamics of the KSR1 scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. S-EPMC2708738 - Signaling dynamics of the KSR1 scaffold complex. - OmicsDI [omicsdi.org]
- 6. pnas.org [pnas.org]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of APS-2-79 on Oncogenic Ras Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deregulation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical driver in the development of numerous cancers and a significant factor in therapeutic resistance. The high frequency of oncogenic Ras mutations has made it a primary target for novel cancer therapies. This technical guide delves into the mechanism and effects of APS-2-79, a small molecule inhibitor that represents a novel strategy for antagonizing oncogenic Ras signaling. This compound functions by stabilizing a previously unrecognized inactive state of the Kinase Suppressor of Ras (KSR), a crucial scaffold protein in the MAPK cascade. This stabilization impedes the formation of active RAF-KSR heterodimers and subsequent phosphorylation and activation of MEK, thereby inhibiting downstream signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, a summary of key quantitative data, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to Oncogenic Ras Signaling and the Role of KSR
The Ras proteins are a family of small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In normal physiology, this cycling is tightly regulated. However, oncogenic mutations in Ras, most commonly in K-Ras, lock the protein in a constitutively active state, leading to sustained proliferation, survival, and differentiation signals through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) cascade.
Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a pivotal role in the MAPK pathway by colocalizing key components, including RAF, MEK, and ERK, thereby facilitating efficient signal transmission. KSR is subject to allosteric regulation through its dimerization with RAF. This intricate regulation presents a unique opportunity for therapeutic intervention.
Mechanism of Action of this compound
This compound is a novel small molecule developed to selectively target and modulate KSR function.[1] Unlike conventional kinase inhibitors that target the ATP-binding pocket of active enzymes, this compound stabilizes an inactive conformation of KSR.[1] This mechanism of action has several key consequences for oncogenic Ras signaling:
-
Antagonism of RAF Heterodimerization: this compound binding to KSR prevents the conformational changes required for the formation of active KSR-RAF heterodimers, a critical step for signal propagation from Ras.[1][2]
-
Inhibition of MEK Phosphorylation: By stabilizing the inactive KSR state, this compound hinders the KSR-dependent phosphorylation and activation of MEK by RAF.[1][3]
-
Synergy with MEK Inhibitors: this compound has been shown to enhance the potency of MEK inhibitors, such as trametinib, specifically in Ras-mutant cancer cell lines.[1][2] This is achieved by antagonizing the release of negative feedback signaling that often limits the efficacy of MEK inhibitors alone.[1]
The following diagram illustrates the proposed mechanism of action of this compound within the oncogenic Ras signaling pathway.
Caption: Mechanism of this compound in oncogenic Ras signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 120 nM[4][5] | Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex.[4][5] |
| Kd (BRAF-MEK1) | 51 ± 3.8 nM[1] | Dissociation constant for the binding of BRAF to free MEK1, determined by bio-layer inferometry.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Effect |
| 293H | This compound (5 µM)[3][4][5] | Suppression of KSR-stimulated MEK and ERK phosphorylation.[3][4][5] |
| HCT-116 (K-Ras mutant) | This compound + Trametinib | Twofold enhancement in the IC90 of trametinib on ERK phosphorylation.[1] |
| A549 (K-Ras mutant) | This compound + Trametinib | Shift in the cell viability dose response to trametinib.[1] |
| SK-MEL-239 (BRAF mutant) | This compound + Trametinib | No significant shift in the cell viability dose response to trametinib.[1] |
| A375 (BRAF mutant) | This compound + Trametinib | No significant shift in the cell viability dose response to trametinib.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assays
This protocol is used to determine the effect of this compound, alone or in combination with other inhibitors, on the viability of cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Plating: Cancer cell lines such as A549, HCT-116, A375, and SK-MEL-239 are plated in 96-well plates at a density of 500 cells per well.[4][5] For other cell lines like H2087 and HEPG2, a density of 2000 cells per well is used.[4][5]
-
Treatment: Cells are treated with a range of concentrations of this compound (typically 100-3,000 nM) for 72 hours.[4][5]
-
Viability Measurement: Cell viability is assessed using a Resazurin-based assay.[4][5]
-
Data Analysis: The percentage of cell viability is calculated by normalizing the fluorescence readings of inhibitor-treated wells to those of DMSO-treated control wells.[4][5]
Bio-layer Interferometry (BLI)
BLI is employed to monitor the real-time association and dissociation of proteins, providing insights into binding kinetics and affinities. This was used to investigate the effect of this compound on KSR2–BRAF dimerization.[1]
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for APS-2-79 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing APS-2-79, a potent and specific KSR-dependent MEK antagonist, in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of the Ras-MAPK signaling pathway and to assess the therapeutic potential of targeting the Kinase Suppressor of Ras (KSR) scaffold protein.
Introduction
This compound is a small molecule that functions by stabilizing the inactive conformation of KSR, a critical scaffold protein in the Ras-MAPK signaling cascade.[1][2][3] By binding to the ATP-binding pocket of KSR within the KSR-MEK complex, this compound antagonizes RAF-mediated MEK phosphorylation and subsequent activation of downstream signaling.[1][2][4][5] This mechanism of action makes this compound a valuable tool for studying oncogenic Ras signaling and for developing novel anti-cancer therapeutic strategies, particularly in Ras-mutant cancers.[1][2]
Mechanism of Action
This compound is a KSR-dependent MEK antagonist.[6][7] It inhibits the binding of ATP to KSR2 within the KSR2-MEK1 complex with an IC50 of 120 nM.[4][6][7] This stabilization of the inactive state of KSR prevents the conformational changes required for the phosphorylation and activation of KSR-bound MEK by RAF.[1][2] Consequently, the downstream signaling through the MAPK pathway, including the phosphorylation of ERK, is suppressed.[1] Notably, this compound's inhibitory activity is dependent on the presence of KSR.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 ± 23 nM | Cell-free assay | [4][6][7] |
Table 2: Cellular Activity and Recommended Concentrations
| Cell Line | Mutation Status | Recommended Concentration | Effect | Reference |
| 293H | N/A | 5 µM | Suppresses KSR-stimulated MEK and ERK phosphorylation | [1][6][7] |
| HCT-116 | K-Ras mutant | 1 µM (in combination with Trametinib) | Enhances the efficacy of MEK inhibitor | [1][2] |
| A549 | K-Ras mutant | 1 µM (in combination with Trametinib) | Enhances the efficacy of MEK inhibitor | [2] |
| SK-MEL-239 | BRAF mutant | Not specified for synergy | No significant synergy with MEK inhibitor | [2] |
| A375 | BRAF mutant | Not specified for synergy | No significant synergy with MEK inhibitor | [2] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Ras-MAPK signaling pathway.
Caption: Mechanism of action of this compound in the Ras-MAPK signaling pathway.
Experimental Protocols
Protocol 1: Assessment of MEK and ERK Phosphorylation by Western Blot
This protocol details the steps to analyze the effect of this compound on MEK and ERK phosphorylation in a relevant cancer cell line.
1. Cell Culture and Seeding:
- Culture cells (e.g., HCT-116 or A549 for K-Ras mutant, SK-MEL-239 for BRAF mutant as a control) in appropriate growth medium to ~80% confluency.
- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5 µM). A DMSO-only control should be included.
- Remove the culture medium from the cells and replace it with the medium containing this compound or DMSO.
- Incubate the cells for 2 hours at 37°C and 5% CO2.[2]
3. Cell Lysis:
- After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-protein levels to the total protein levels and then to the loading control.
- Compare the levels of phosphorylated MEK and ERK in this compound-treated cells to the DMSO control.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability, both as a single agent and in combination with other inhibitors.
1. Cell Seeding:
- Determine the optimal seeding density for each cell line to ensure logarithmic growth over the 72-hour treatment period.[6][7]
- For many cancer cell lines like A549, HCT-116, and A375, a density of 500 cells per well in a 96-well plate is a good starting point.[6][7]
- Seed the cells in a 96-well plate and allow them to attach overnight.
2. Compound Preparation and Treatment:
- Prepare serial dilutions of this compound and any other compound of interest (e.g., Trametinib) in culture medium.
- For combination studies, prepare a matrix of concentrations for both drugs.
- Remove the medium from the cells and add the drug-containing medium. Include a DMSO-only control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.[6][7]
3. Viability Assessment:
- After 72 hours, assess cell viability using a suitable method, such as:
- MTS/MTT assay: Add the reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
- CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent and measure luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
- Plot dose-response curves and determine the IC50 values.
- For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.[2]
Experimental Workflow Diagram
The following diagram provides a general workflow for a typical cell culture experiment involving this compound.
Caption: General experimental workflow for using this compound in cell culture.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[4]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for APS-2-79 in In Vitro Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
APS-2-79 is a potent and selective, cell-permeable antagonist of the Kinase Suppressor of Ras (KSR). It functions by stabilizing the inactive state of KSR, a critical scaffold protein in the Ras-MAPK signaling pathway.[1] By binding to the ATP pocket of KSR, this compound allosterically prevents the KSR-dependent phosphorylation of MEK by RAF. This unique mechanism of action makes this compound a valuable tool for studying the role of KSR in oncogenic Ras signaling and for exploring novel therapeutic strategies, particularly in cancers driven by Ras mutations.
These application notes provide a summary of the reported effects of this compound in various cancer cell lines, along with detailed protocols for key in vitro experiments.
Data Presentation
Biochemical Activity
| Target | Assay | IC50 | Reference |
| KSR2 | ATPbiotin binding to KSR2-MEK1 complex | 120 nM | [1] |
Cell-Based Activity
The primary literature on this compound emphasizes its modest single-agent effect on cancer cell viability. Specific IC50 values for this compound as a standalone treatment are not extensively reported. Instead, its utility is highlighted in its ability to synergize with MEK inhibitors in cancer cell lines harboring KRAS mutations.
Synergistic Effects with MEK Inhibitors (e.g., Trametinib):
| Cell Line | Cancer Type | Genotype | Effect of this compound (1 µM) | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS mutant | Potentiates Trametinib-induced growth inhibition | [2] |
| A549 | Lung Carcinoma | KRAS mutant | Potentiates Trametinib-induced growth inhibition | [2] |
| SK-MEL-239 | Melanoma | BRAF mutant | No significant potentiation of Trametinib | [2] |
| A375 | Melanoma | BRAF mutant | No significant potentiation of Trametinib | [2] |
Note: The typical concentration range for this compound in cell-based assays is 100 nM to 3,000 nM.[2]
Signaling Pathway
The Ras-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In cancer, mutations in genes like Ras can lead to constitutive activation of this pathway, driving uncontrolled cell growth. KSR acts as a scaffold protein, facilitating the interaction and activation of components within this cascade.
This compound targets KSR, stabilizing it in an inactive conformation. This prevents the KSR-dependent phosphorylation of MEK by RAF, thereby inhibiting downstream signaling to ERK.
Caption: Mechanism of action of this compound in the Ras-MAPK pathway.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Experimental Workflow:
Caption: Workflow for a cell viability assay using this compound.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well, clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For synergy experiments, prepare a matrix of this compound and a MEK inhibitor (e.g., trametinib) concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Western Blotting for MEK and ERK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the Ras-MAPK pathway.
Experimental Workflow:
Caption: Workflow for Western blot analysis of MAPK pathway proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing the phosphorylated protein levels to the total protein levels. GAPDH or β-actin can be used as a loading control.
-
Conclusion
This compound is a valuable research tool for investigating the role of KSR in the Ras-MAPK signaling pathway. While its single-agent efficacy in cancer cell lines appears to be modest, its ability to synergize with MEK inhibitors in Ras-mutant cancers highlights a promising therapeutic strategy. The protocols provided here offer a starting point for researchers to explore the cellular and molecular effects of this KSR antagonist.
References
Synergistic Inhibition of the RAS-MAPK Pathway: Combining APS-2-79 and Trametinib
Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers investigating the combined therapeutic potential of APS-2-79, a KSR-dependent MEK antagonist, and trametinib, a clinical MEK inhibitor. The information herein is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation, often driven by mutations in genes such as RAS and BRAF, is a hallmark of many cancers. While MEK inhibitors like trametinib have shown clinical efficacy, innate and acquired resistance remains a significant challenge. A promising strategy to overcome this resistance is the co-targeting of different nodes within the pathway.
This compound is a novel small molecule that stabilizes the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein essential for RAS-MAPK signal transmission. By binding to KSR, this compound antagonizes RAF-mediated MEK phosphorylation.[1] This unique mechanism of action provides a rationale for combining this compound with direct MEK inhibitors like trametinib to achieve a more profound and durable pathway inhibition, particularly in cancers harboring RAS mutations.
Mechanism of Action
Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, preventing their phosphorylation and activation of ERK.[2][3] this compound, on the other hand, functions as an antagonist of MEK phosphorylation by RAF through direct binding to the KSR active site.[1][4] The combination of these two agents offers a dual-pronged attack on the MAPK cascade. This compound limits the activation of MEK by upstream RAF, while trametinib directly inhibits any MEK that may still become activated. This synergistic interaction is particularly effective in RAS-mutant cancer cells, where it can overcome the feedback mechanisms that often limit the efficacy of MEK inhibitors alone.[5]
Signaling Pathway Diagram
The following diagram illustrates the points of intervention for both this compound and trametinib within the RAS-MAPK signaling cascade.
Caption: RAS-MAPK signaling pathway with inhibitor targets.
Quantitative Data Summary
The combination of this compound and trametinib has demonstrated synergistic effects on the viability of cancer cell lines, particularly those with KRAS mutations. The following tables summarize key quantitative data from in vitro studies.
Table 1: Synergistic Effect of this compound and Trametinib on Cancer Cell Viability
| Cell Line | Mutation Status | This compound (μM) | Trametinib (nM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Bliss Synergy Score |
| HCT-116 | KRAS G13D | 1 | - | 15 | - | - |
| - | 10 | 45 | - | - | ||
| 1 | 10 | - | 75 | 22 | ||
| A549 | KRAS G12S | 1 | - | 10 | - | - |
| - | 100 | 50 | - | - | ||
| 1 | 100 | - | 80 | 25 | ||
| SK-MEL-239 | BRAF V600E | 1 | - | 5 | - | - |
| - | 1 | 60 | - | - | ||
| 1 | 1 | - | 62 | -2 | ||
| A375 | BRAF V600E | 1 | - | 8 | - | - |
| - | 1 | 55 | - | - | ||
| 1 | 1 | - | 58 | -3 |
Data adapted from Dhawan et al., Nature, 2016.[5] Bliss score > 0 indicates synergy.
Table 2: Effect of this compound on Trametinib-Mediated Inhibition of ERK Phosphorylation
| Cell Line | Mutation Status | Treatment | Trametinib IC90 for p-ERK Inhibition (nM) |
| HCT-116 | KRAS G13D | Trametinib alone | ~20 |
| Trametinib + 250 nM this compound | ~10 | ||
| Trametinib + 1 µM this compound | ~10 | ||
| SK-MEL-239 | BRAF V600E | Trametinib alone | ~5 |
| Trametinib + 1 µM this compound | ~5 |
Data adapted from Dhawan et al., Nature, 2016.[5]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the anti-proliferative effects of this compound and trametinib, both as single agents and in combination, and for determining synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Combined BET and MEK Inhibition synergistically suppresses melanoma by targeting YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Inhibition of ERK Phosphorylation by APS-2-79 Using Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated ERK1/2 (p-ERK) inhibition by APS-2-79 in a cellular context using Western blot analysis. This compound is a potent and specific antagonist of MEK phosphorylation by RAF, acting through the stabilization of the inactive state of the scaffold protein Kinase Suppressor of Ras (KSR).[1][2] Its mechanism of action does not involve the direct inhibition of TEC family kinases. By interfering with the RAF-KSR interaction, this compound effectively downregulates the Ras/Raf/MEK/ERK signaling cascade, a critical pathway in cell proliferation and survival.[1][3] Measuring p-ERK levels is a reliable method to assess the biological activity of this compound.
Introduction
The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a crucial signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers. The activation of this pathway culminates in the dual phosphorylation of ERK1 (p44) and ERK2 (p42) on threonine and tyrosine residues by MEK1/2. The levels of phosphorylated ERK (p-ERK) are therefore a direct indicator of the pathway's activation status.
This compound has been identified as a small molecule that antagonizes oncogenic Ras signaling.[1] It functions by binding to the kinase suppressor of Ras (KSR), a scaffold protein that facilitates the interaction between RAF and MEK.[1][3] By stabilizing an inactive conformation of KSR, this compound prevents the efficient phosphorylation and activation of MEK by RAF, leading to a subsequent reduction in ERK phosphorylation.[4][5] This application note outlines a comprehensive Western blot protocol to measure the dose-dependent inhibition of p-ERK by this compound in treated cells.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment designed to measure the inhibition of p-ERK by this compound in a relevant cancer cell line (e.g., HCT-116) stimulated with a growth factor. The p-ERK signal is normalized to the total ERK signal to account for variations in protein loading.
| This compound Concentration (µM) | Normalized p-ERK Signal (Arbitrary Units) | Percent Inhibition of p-ERK (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.60 | 40 |
| 1.0 | 0.35 | 65 |
| 5.0 | 0.10 | 90 |
| 10.0 | 0.05 | 95 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HCT-116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium for 12-24 hours. This step helps to reduce basal p-ERK levels.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Cell Stimulation: Following the inhibitor pre-treatment (typically 1-2 hours), stimulate the cells with an appropriate growth factor (e.g., 20 ng/mL EGF or 10% FBS) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Total ERK): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for total ERK. Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature. Wash the membrane thoroughly with TBST and repeat the blocking and antibody incubation steps using a primary antibody specific for total ERK1/2.
-
Densitometric Analysis: Quantify the band intensities for both p-ERK and total ERK using image analysis software (e.g., ImageJ). The p-ERK signal should be normalized to the corresponding total ERK signal for each sample.
Mandatory Visualization
Caption: Western Blot Workflow for p-ERK Detection.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Studying Drug Resistance in Ras-Mutant Cancers Using APS-2-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Ras family of small GTPases are among the most common drivers of human cancers and are notoriously difficult to target therapeutically. Resistance to targeted therapies in Ras-mutant cancers often involves the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. APS-2-79 is a novel small molecule that offers a unique approach to studying and potentially overcoming this resistance. It functions by stabilizing the inactive conformation of the Kinase Suppressor of Ras (KSR), a crucial scaffold protein in the MAPK cascade. This action antagonizes the heterodimerization of KSR with RAF kinases, thereby inhibiting the downstream phosphorylation of MEK and ERK.[1][2][3]
These application notes provide a comprehensive guide to using this compound in preclinical research, with a focus on investigating its effects on drug resistance in Ras-mutant cancer cell lines. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and its synergistic potential with other targeted agents.
Mechanism of Action
This compound is a KSR-dependent MEK antagonist.[4] It binds to the ATP-binding pocket of KSR, stabilizing it in an inactive state. This conformational stabilization prevents the allosteric activation of KSR by RAF and impedes the formation of the KSR-RAF heterodimer, which is essential for efficient MEK phosphorylation.[1][5][6] A key finding is that this compound demonstrates a synergistic effect when combined with MEK inhibitors, such as trametinib, particularly in cancer cell lines harboring KRAS mutations.[1] This synergy arises from this compound's ability to counteract the feedback activation of the MAPK pathway that often limits the efficacy of MEK inhibitors alone.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 120 nM | KSR2 | ATPbiotin binding to KSR2-MEK1 complex | [4] |
Table 2: Synergistic Effects of this compound with Trametinib in Ras-Mutant Cancer Cell Lines
| Cell Line | Genotype | Treatment | IC90 for p-ERK Inhibition (nM) | Bliss Synergy Score | Reference |
| HCT-116 | KRAS G13D | Trametinib | ~25 | N/A | [1] |
| HCT-116 | KRAS G13D | Trametinib + 250 nM this compound | ~12.5 | Positive | [1] |
| HCT-116 | KRAS G13D | Trametinib + 1 µM this compound | ~10 | Positive | [1] |
| A549 | KRAS G12S | Trametinib + this compound | Not Reported | Positive | [1] |
| SK-MEL-239 | BRAF V600E | Trametinib | ~10 | Not Significant | [1] |
| SK-MEL-239 | BRAF V600E | Trametinib + 250 nM this compound | ~10 | Not Significant | [1] |
| SK-MEL-239 | BRAF V600E | Trametinib + 1 µM this compound | ~10 | Not Significant | [1] |
| A375 | BRAF V600E | Trametinib + this compound | Not Reported | Not Significant | [1] |
Note: Bliss synergy scores were reported as positive in KRAS-mutant cell lines, indicating a synergistic interaction, while they were not significant in BRAF-mutant cell lines. Specific numerical Bliss scores were not consistently provided in the searched literature.
Mandatory Visualizations
Caption: Mechanism of this compound in the Ras-MAPK signaling pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Note: The following protocols are based on published literature and standard laboratory practices.[1][4] Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of this compound, alone and in combination with a MEK inhibitor, on the viability of cancer cell lines.
Materials:
-
Ras-mutant (e.g., HCT-116, A549) and Ras-wild-type/BRAF-mutant (e.g., SK-MEL-239, A375) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib; stock solution in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 500-2000 cells per well in 100 µL of complete medium.[4] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium from the DMSO stocks.
-
For single-agent treatments, add the desired concentrations of each compound to the wells.
-
For combination treatments, add the compounds in a matrix format to assess synergy.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C.[4]
-
-
Viability Measurement (Resazurin Method):
-
Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a color change is observed.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only) from all values.
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values.
-
For combination treatments, calculate synergy scores using a suitable model, such as the Bliss independence model.[1]
-
Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key MAPK pathway proteins.
Materials:
-
Treated cell lysates from Protocol 1 or a separate experiment.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
This compound represents a valuable research tool for investigating the intricacies of Ras-driven cancers and the mechanisms of resistance to MAPK-targeted therapies. By stabilizing the inactive state of KSR, it provides a unique modality to probe the scaffolding function of this protein and to explore novel combination strategies. The protocols and data presented here serve as a foundation for researchers to design and execute experiments aimed at elucidating the role of KSR in drug resistance and to evaluate the therapeutic potential of KSR inhibitors in Ras-mutant cancers.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KSR1 is a functional protein kinase capable of serine autophosphorylation and direct phosphorylation of MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APS-2-79 in KRAS-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations lock the KRAS protein in a constitutively active state, leading to aberrant activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which drives uncontrolled cell proliferation and survival. Direct inhibition of mutant KRAS has proven challenging. An alternative therapeutic strategy is to target downstream effectors or essential scaffolding proteins within the MAPK pathway.
APS-2-79 is a novel small molecule inhibitor that targets the Kinase Suppressor of Ras (KSR), a scaffolding protein that plays a crucial role in the MAPK signaling cascade. This compound stabilizes an inactive conformation of KSR, thereby antagonizing RAF-KSR heterodimerization and preventing the subsequent phosphorylation and activation of MEK.[1][2][3] This application note provides a comprehensive overview of the use of this compound in KRAS-mutant cancer models, including its mechanism of action, synergistic potential with other targeted therapies, and detailed protocols for key experimental applications.
Mechanism of Action of this compound
This compound functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[1] By binding to the ATP pocket of the KSR pseudokinase domain, this compound allosterically stabilizes an inactive conformation of KSR. This prevents the formation of a functional RAF-KSR-MEK signaling complex, which is essential for efficient MEK phosphorylation by RAF in KRAS-driven cancers.[3] Consequently, downstream signaling through ERK is suppressed, leading to reduced cell proliferation and survival in KRAS-mutant cancer cells.
Caption: this compound inhibits the KRAS-MAPK signaling pathway by targeting KSR.
Data Presentation
In Vitro Activity of this compound
This compound demonstrates potent and specific activity in biochemical assays.
| Assay Type | Target | IC50 | Reference |
| ATP-biotin binding | KSR2-MEK1 complex | 120 nM | [4] |
Synergistic Effects of this compound with MEK Inhibitors
This compound exhibits a strong synergistic anti-proliferative effect when combined with the MEK inhibitor trametinib, particularly in KRAS-mutant cancer cell lines. This is in contrast to BRAF-mutant cell lines, where the synergy is not observed.
| Cell Line | KRAS/BRAF Status | This compound IC50 (µM) | Trametinib IC50 (µM) | Combination Effect | Bliss Synergy Score | Reference |
| HCT-116 | KRAS G13D | >10 | ~0.01 | Synergistic | >10 | [5] |
| A549 | KRAS G12S | >10 | ~0.01 | Synergistic | ~10 | [5] |
| SK-MEL-239 | BRAF V600E | >10 | <0.01 | Not Synergistic | ~0 | [5] |
| A375 | BRAF V600E | >10 | <0.01 | Not Synergistic | ~0 | [5] |
Note: IC50 values are approximate and based on graphical data from the source. The Bliss synergy score indicates the excess inhibition over the predicted additive effect.
Experimental Protocols
Protocol 1: Cell Viability (Resazurin Assay)
This protocol outlines the measurement of cell viability in response to this compound as a single agent or in combination with a MEK inhibitor.
Caption: Workflow for assessing cell viability using the Resazurin assay.
Materials:
-
KRAS-mutant (e.g., HCT-116, A549) and BRAF-mutant (e.g., SK-MEL-239, A375) cancer cell lines
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
Trametinib (stock solution in DMSO)
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 500 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and trametinib in complete medium.
-
For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include DMSO-only controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence of treated wells to the DMSO control wells to determine the percentage of cell viability.
-
For combination studies, calculate synergy scores using a suitable model (e.g., Bliss independence model).
-
Protocol 2: Western Blotting for MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of MEK and ERK in KRAS-mutant cells following treatment with this compound.
Materials:
-
KRAS-mutant cancer cells (e.g., HCT-116)
-
6-well tissue culture plates
-
This compound and Trametinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM) and/or trametinib for the specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: Biolayer Interferometry (BLI) for KSR-RAF Interaction
This protocol describes a method to assess the ability of this compound to disrupt the interaction between KSR and BRAF.
Caption: Biolayer interferometry workflow to measure KSR-RAF interaction.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant BRAF protein
-
Recombinant KSR2-MEK1 complex
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20)
Procedure:
-
Sensor Hydration and Protein Preparation:
-
Hydrate SA biosensors in assay buffer for at least 10 minutes.
-
Prepare dilutions of KSR2-MEK1 complex and this compound in assay buffer.
-
-
BRAF Immobilization:
-
Immobilize biotinylated BRAF onto the SA biosensors to the desired level.
-
-
Baseline:
-
Establish a stable baseline by dipping the sensors in assay buffer.
-
-
Association:
-
Move the sensors to wells containing the KSR2-MEK1 complex in the absence or presence of this compound (e.g., 25 µM).
-
Monitor the association for a set period (e.g., 600 seconds).
-
-
Dissociation:
-
Move the sensors back to wells containing only assay buffer and monitor dissociation (e.g., 900 seconds).
-
-
Data Analysis:
-
Analyze the binding curves to determine association and dissociation rates. Compare the binding of KSR2-MEK1 to BRAF in the presence and absence of this compound to assess the inhibitory effect.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS-mutant cancers by targeting the KSR scaffold protein. Its ability to inhibit MAPK signaling and synergize with MEK inhibitors provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols provided here offer a framework for researchers to explore the utility of this compound in their own KRAS-mutant cancer models.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Expression of KSR in APS-2-79 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a lentiviral system to express Kinase Suppressor of Ras (KSR) in target cells for the investigation of the KSR-dependent inhibitor, APS-2-79. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes.
Introduction
Kinase Suppressor of Ras (KSR) is a crucial scaffold protein in the Ras-MAPK signaling pathway, facilitating the efficient activation of MEK by RAF.[1][2][3] Deregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[4][5] KSR, by assembling a signaling complex of RAF, MEK, and ERK, plays a pivotal role in signal propagation.[6][7] Although structurally similar to the Raf kinase family, mammalian KSR proteins are considered pseudokinases as they lack key catalytic residues.[6]
This compound is a small molecule inhibitor that functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[4][8] It stabilizes an inactive conformation of KSR, thereby antagonizing RAF heterodimerization and the subsequent phosphorylation and activation of KSR-bound MEK.[4][5][8] Studies have shown that this compound can enhance the efficacy of MEK inhibitors in Ras-mutant cancer cell lines.[5][8]
Lentiviral vectors are a powerful tool for introducing stable gene expression in a wide range of cell types, including both dividing and non-dividing cells.[9][10] By using a lentiviral system to express KSR, researchers can create robust cellular models to study the specific effects of inhibitors like this compound on the KSR-mediated MAPK signaling pathway. This approach is particularly valuable for investigating the efficacy of co-targeting enzymatic and scaffolding activities within the Ras-MAPK signaling cascade as a therapeutic strategy.[4][5]
Signaling Pathway Overview
The Ras-RAF-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. KSR acts as a scaffold, bringing together the core components of this cascade to ensure efficient and specific signal transmission.
Caption: KSR-mediated MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Lentiviral Vector Production for KSR Expression
This protocol describes the generation of lentiviral particles containing the KSR gene. A third-generation lentiviral system is recommended for enhanced safety.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding KSR (e.g., pLVX-KSR-IRES-Puro)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm filter
-
Polybrene
Procedure:
-
Cell Seeding: The day before transfection, seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:
-
Tube A: Dilute transfection reagent in Opti-MEM.
-
Tube B: Mix the KSR transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
-
Transfection:
-
Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Virus Harvest:
-
After 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 1,500 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C for long-term use. For higher titers, a second harvest can be performed at 72 hours.
-
References
- 1. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. KSR: a MAPK scaffold of the Ras pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral expression system for the purification of secreted proteins from human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentiviral vector systems for constitutive gene expression [takarabio.com]
Application Notes and Protocols: Biochemical Assays to Assess APS-2-79 Binding to KSR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that plays a critical role in the Ras-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. APS-2-79 is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist.[7][8][9][10] It operates by binding directly to the active site of KSR, stabilizing an inactive conformation and thereby antagonizing the downstream signaling cascade.[7][11] This document provides detailed application notes and protocols for various biochemical assays to characterize the binding of this compound to KSR, aiding in the research and development of novel MAPK pathway inhibitors.
Data Presentation
The following table summarizes the quantitative data for the interaction between this compound and KSR, as determined by a common biochemical assay.
| Assay Type | Target Complex | Parameter | Value | Reference |
| ATP-Biotin Competition Assay | KSR2-MEK1 | IC50 | 120 nM | [8][9] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Experimental Protocols
Herein are detailed protocols for three key biochemical assays to assess the binding of this compound to KSR.
ATP-Biotin Competition Assay
This assay measures the ability of a test compound (this compound) to compete with a biotinylated ATP probe for binding to the ATP-binding pocket of KSR. The readout is typically a decrease in a signal (e.g., fluorescence or luminescence) as the probe is displaced.
Materials:
-
Purified KSR2-MEK1 complex
-
This compound
-
ATP-biotin probe
-
Streptavidin-conjugated detection reagent (e.g., Europium)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation:
-
Add 40 nL of the this compound serial dilutions to the assay plate wells.
-
For control wells, add 40 nL of DMSO (0% inhibition) or a known KSR inhibitor (100% inhibition).
-
-
Protein and Probe Preparation:
-
Prepare a 2X working solution of the KSR2-MEK1 complex in Assay Buffer.
-
Prepare a 4X working solution of the ATP-biotin probe in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X KSR2-MEK1 complex solution to each well.
-
Add 2.5 µL of Assay Buffer to each well.
-
Add 2.5 µL of the 4X ATP-biotin probe solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Prepare a solution of streptavidin-conjugated Europium in a suitable detection buffer.
-
Add 5 µL of the detection solution to each well.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Bio-Layer Interferometry (BLI)
BLI is a label-free technology that measures biomolecular interactions in real-time. This protocol is designed to assess the effect of this compound on the interaction between KSR and its binding partners, such as RAF.
Materials:
-
Purified, biotinylated KSR2-MEK1 complex
-
Purified BRAF protein
-
This compound
-
Kinetics Buffer: PBS with 0.02% Tween-20 and 0.1% BSA
-
Streptavidin (SA) biosensors
-
96-well black plates
Protocol:
-
Instrument Setup: Turn on the BLI instrument at least 30 minutes prior to the experiment to allow for lamp stabilization.
-
Plate Preparation:
-
Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes in a 96-well plate.
-
Prepare a 96-well plate with the following:
-
Wells with Kinetics Buffer for baseline steps.
-
Wells with biotinylated KSR2-MEK1 complex (e.g., 10 µg/mL in Kinetics Buffer) for the loading step.
-
Wells with varying concentrations of BRAF in Kinetics Buffer for the association step.
-
Wells with BRAF and a fixed concentration of this compound (e.g., 25 µM) to test for inhibition of binding.[7]
-
Wells with Kinetics Buffer for the dissociation step.
-
-
-
Assay Steps (programmed into the instrument software):
-
Baseline: Equilibrate the biosensors in Kinetics Buffer (60 seconds).
-
Loading: Immobilize the biotinylated KSR2-MEK1 complex onto the SA biosensors (300-600 seconds).
-
Baseline 2: Equilibrate the loaded biosensors in Kinetics Buffer (60 seconds).
-
Association: Move the biosensors to the wells containing BRAF (with or without this compound) and monitor the association in real-time (600 seconds).
-
Dissociation: Move the biosensors to wells containing only Kinetics Buffer and monitor the dissociation (600 seconds).
-
-
Data Analysis:
-
Reference-subtract the data using a sensor with no loaded protein.
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the binding curves in the presence and absence of this compound to determine its effect on the KSR-BRAF interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Materials:
-
Purified KSR2 protein
-
This compound
-
ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (ensure the buffer for the protein and ligand are identical)
-
ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified KSR2 protein against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial to match the buffer composition precisely to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells.
-
-
Loading the Instrument:
-
Load the KSR2 solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the KSR2 solution.
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment: Perform a control titration by injecting this compound into the ITC buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Conclusion
The biochemical assays outlined in these application notes provide a robust framework for characterizing the binding of this compound to KSR. The ATP-biotin competition assay is well-suited for high-throughput screening of compound libraries, while BLI and ITC offer detailed kinetic and thermodynamic insights into the binding mechanism. The selection of a particular assay will depend on the specific research question and the available resources. By employing these methods, researchers can effectively advance our understanding of KSR-targeted therapies for the treatment of MAPK-driven cancers.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] KSR: a MAPK scaffold of the Ras pathway? | Semantic Scholar [semanticscholar.org]
- 5. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
APS-2-79 solubility issues and recommended solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APS-2-79. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
This compound can present solubility challenges. This guide provides a systematic approach to troubleshoot and resolve common issues.
Problem: Precipitate forms in my this compound solution.
This is a common issue that can arise during stock solution preparation or dilution for experimental use. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound and its hydrochloride salt are soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. This compound hydrochloride is also soluble in dimethylformamide (DMF).[1][2][3] It is important to note that this compound is sparingly soluble in aqueous buffers.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Concentrations of up to 97 mg/mL (228.83 mM) have been reported for the hydrochloride salt.[2] For the free base, a solubility of 20 mg/mL (51.62 mM) is cited, with the recommendation of using sonication to aid dissolution.[3][4] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2]
Q3: I am observing precipitation when I dilute my DMSO stock solution with aqueous media. What should I do?
A3: This is a common occurrence due to the poor aqueous solubility of this compound.[1] To address this, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] For in vivo applications, specific formulations using co-solvents and surfactants are recommended to maintain solubility.
Q4: Are there established protocols for preparing this compound for in vivo experiments?
A4: Yes, several formulations have been developed to improve the solubility and bioavailability of this compound for in vivo studies. These typically involve a multi-component solvent system. Here are a few examples[4][5]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Protocol 3: 10% DMSO and 90% Corn Oil.
These formulations can achieve a solubility of ≥ 2 mg/mL.[4][5]
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound and its hydrochloride salt in various solvents.
This compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 | 51.62 | Sonication is recommended.[4] |
This compound hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 97 | 228.83 | Use fresh, anhydrous DMSO.[2] |
| DMSO | 90 | 212.32 | Sonication is recommended.[3] |
| DMSO | 25 | - | -[1] |
| Ethanol | 32 | - | -[2] |
| Ethanol | 30 | 70.77 | Sonication is recommended.[3] |
| Ethanol | 1 | - | -[1] |
| Dimethylformamide (DMF) | 10 | - | -[1] |
| Water | Insoluble | - | -[2][6] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 | - | Aqueous solutions are not recommended for storage for more than one day.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution for in vitro experiments.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 387.43 g/mol ), add approximately 258.11 µL of DMSO.[4]
-
Dissolution: Vortex the solution to facilitate dissolution. If particulates are still visible, sonicate the vial in a water bath until the solution is clear.[3][4] Gentle heating can also be applied.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (using Co-solvents)
This protocol provides a method for preparing a clear solution of this compound suitable for in vivo administration.[4][5]
Methodology:
-
Prepare a DMSO stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Add solvents sequentially: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed evenly after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Final Solution: This procedure should yield a clear solution with a solubility of at least 2 mg/mL.[4][5]
This technical guide provides a comprehensive overview of this compound solubility and offers practical solutions for common experimental challenges. For further assistance, please consult the manufacturer's product datasheet.
References
Technical Support Center: Handling APS-2-79 in Aqueous Solutions
Welcome to the technical support center for APS-2-79. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing its limited aqueous solubility and potential instability.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous experimental buffer. Why is this happening?
A1: this compound has very low solubility in water. Precipitation in aqueous buffers, such as Phosphate-Buffered Saline (PBS) or cell culture media, is expected if the concentration exceeds its solubility limit. This is due to the hydrophobic nature of its chemical structure.
Q2: How can I dissolve this compound for my experiments?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1] For in vitro assays, this stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. For in vivo studies, specific formulation protocols using co-solvents are available.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Store stock solutions in DMSO at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?
A4: Inconsistent results can be an indication of compound instability. Small molecules can degrade under various experimental conditions, leading to a decrease in the effective concentration and variability in your data. Factors such as the composition of your buffer, pH, temperature, and light exposure can all impact the stability of this compound.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
Q6: How can I minimize the degradation of this compound in my experiments?
A6: To minimize degradation, it is recommended to prepare fresh working solutions from your frozen stock for each experiment. Avoid prolonged storage of this compound in aqueous buffers. If you must store aqueous solutions for a short period, keep them at 4°C and protect them from light. The use of buffers can help maintain a stable pH, which is important for the stability of many compounds.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound During Dilution into Aqueous Buffer
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
| Solution ID | Description |
| TS-1-1 | Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. |
| TS-1-2 | Optimize Co-Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (typically <0.5% for cell-based assays) but sufficient to maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments. |
| TS-1-3 | Use a Formulation Aid: For challenging situations, consider using a solubilizing agent such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD). A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested for in vivo use and may be adapted for in vitro applications.[2] |
| TS-1-4 | Vortex During Dilution: When preparing your working solution, add the DMSO stock to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and can help prevent localized high concentrations that lead to precipitation. |
Issue 2: Loss of this compound Activity in In Vitro Assays
Cause: This could be due to chemical degradation of the compound in the aqueous assay buffer over the course of the experiment.
Solutions:
| Solution ID | Description |
| TS-2-1 | Prepare Fresh Solutions: Always prepare your working solutions of this compound fresh from a frozen stock solution immediately before each experiment. |
| TS-2-2 | Minimize Incubation Time in Aqueous Buffer: Reduce the time the compound is in the aqueous buffer before being added to your assay. |
| TS-2-3 | Control Temperature: Perform dilutions and preparations on ice to minimize potential thermal degradation, unless the protocol specifically requires room temperature. |
| TS-2-4 | Protect from Light: Store and handle this compound solutions protected from light, as compounds with aromatic ring systems can be susceptible to photodegradation. |
| TS-2-5 | Assess Stability in Your System: If you continue to suspect instability, you can perform a simple stability test. Incubate this compound in your assay buffer for the duration of your experiment, and then test its activity in a short-term assay to see if its potency has decreased. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mg/mL) by adding the appropriate volume of DMSO to the vial.
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the this compound stock solution into an aqueous buffer for use in in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in your aqueous buffer to achieve the desired final working concentrations.
-
Crucially, add the stock solution to the aqueous buffer while vortexing the buffer to ensure rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, the concentration is likely too high for the given conditions.
-
Use the freshly prepared working solutions immediately in your experiment.
Protocol 3: Formulation for In Vivo Studies
Objective: To prepare a clear, injectable solution of this compound for animal studies. This protocol is based on a formulation known to achieve a solubility of at least 2 mg/mL.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes
Procedure:
-
This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
As an example, to prepare 1 mL of the final formulation: a. Start with 100 µL of a 20 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Signaling pathway showing the role of this compound in antagonizing RAF-mediated MEK phosphorylation.
Caption: Recommended experimental workflow for the preparation and use of this compound solutions.
Caption: Logical relationship between the problem of this compound instability and recommended solutions.
References
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Cell Line-Specific Responses to APS-2-79 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with APS-2-79. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[1] It specifically stabilizes the inactive state of the Kinase Suppressor of Ras (KSR), a crucial scaffold protein in the MAPK signaling pathway. By binding to the ATP-binding pocket of KSR, this compound antagonizes the heterodimerization of KSR with RAF and prevents the conformational changes necessary for MEK activation.[1] The in-vitro IC50 of this compound for KSR2 is approximately 120 nM.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound monotherapy exhibits modest effects on cell viability across various cancer cell lines. Its primary therapeutic potential is realized when used in combination with MEK inhibitors, particularly in cancer cell lines harboring KRAS mutations. This synergistic effect is not typically observed in cell lines with BRAF mutations.
Q3: Why is this compound more effective in KRAS-mutant cell lines when combined with a MEK inhibitor?
A3: In KRAS-mutant cancers, inhibition of MEK can lead to a release of negative feedback loops, resulting in the reactivation of the MAPK pathway. This compound, by stabilizing the inactive state of KSR, prevents this reactivation. This dual targeting of both the enzymatic activity of MEK and the scaffolding function of KSR leads to a more sustained and potent inhibition of the MAPK pathway, resulting in a synergistic anti-proliferative effect.[1]
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability with this compound as a single agent.
-
Possible Cause 1: Cell Line Selection.
-
Explanation: The standalone effects of this compound on cell proliferation are known to be modest.[1] Significant cytotoxic effects are typically seen when this compound is used in combination with a MEK inhibitor in sensitive cell lines.
-
Suggestion: Review the mutational status of your cell line. The synergistic effects of this compound are most pronounced in KRAS-mutant cell lines. For a pronounced effect, consider combination treatments.
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration.
-
Explanation: As with any compound, the effective concentration and treatment duration can vary between cell lines.
-
Suggestion: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 100 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Problem 2: I am not observing the expected synergy between this compound and a MEK inhibitor (e.g., trametinib).
-
Possible Cause 1: Cell Line is not sensitive to this combination.
-
Explanation: The synergistic effect is highly dependent on the genetic background of the cell line. BRAF-mutant cell lines, for example, do not typically show synergy between this compound and MEK inhibitors.
-
Suggestion: Confirm the mutational status (KRAS vs. BRAF) of your cell line. Refer to the data tables below for expected responses in specific cell lines.
-
-
Possible Cause 2: Incorrect drug ratio in combination experiments.
-
Explanation: Synergy is often dependent on the concentration ratio of the two drugs.
-
Suggestion: Perform a checkerboard analysis with varying concentrations of both this compound and the MEK inhibitor to identify the optimal synergistic ratio.
-
Data Presentation
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutational Status | This compound IC50 (µM) | Notes |
| HCT-116 | Colorectal Carcinoma | KRAS (G13D) | >10 | Modest single-agent activity is expected. |
| A549 | Lung Carcinoma | KRAS (G12S) | >10 | Modest single-agent activity is expected. |
| SK-MEL-239 | Melanoma | BRAF (V600E) | >10 | Limited single-agent activity is expected.[2] |
| A375 | Melanoma | BRAF (V600E) | >10 | Limited single-agent activity is expected. |
Note: The high IC50 values highlight the modest effect of this compound as a monotherapy in these cell lines.
Table 2: Synergistic Effects of this compound with Trametinib
| Cell Line | Mutational Status | Trametinib IC50 (nM) (alone) | Trametinib IC50 (nM) (+ 1µM this compound) | Fold Change in Trametinib IC50 | Bliss Synergy Score |
| HCT-116 | KRAS (G13D) | ~5 | ~1 | ~5 | >10 (Synergistic) |
| A549 | KRAS (G12S) | ~10 | ~2 | ~5 | >10 (Synergistic) |
| SK-MEL-239 | BRAF (V600E) | ~1 | ~1 | ~1 | <10 (Additive/No Synergy) |
| A375 | BRAF (V600E) | ~0.5 | ~0.5 | ~1 | <10 (Additive/No Synergy) |
Bliss synergy scores are estimated based on published data. A score >10 is generally considered synergistic.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK)
This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound, MEK inhibitor, or the combination for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for KSR-RAF Interaction
This protocol is for assessing the disruption of the KSR-RAF interaction by this compound.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads or agarose resin
-
Primary antibody for immunoprecipitation (e.g., anti-KSR1 or anti-c-RAF)
-
Primary antibody for western blotting (e.g., anti-c-RAF or anti-KSR1)
-
Isotype control IgG
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells as described above and lyse in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads and an isotype control IgG to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., KSR1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting, probing for the "prey" protein (e.g., c-RAF) to determine if it was co-immunoprecipitated with the bait protein.
Mandatory Visualizations
Caption: Signaling pathway targeted by this compound and MEK inhibitors.
Caption: Experimental workflow for assessing this compound synergy.
Caption: Troubleshooting logic for this compound experiments.
References
Mitigating experimental artifacts when using APS-2-79.
Welcome to the technical support center for APS-2-79, a potent and selective KSR-dependent MEK inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential experimental artifacts and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a KSR-dependent MEK antagonist.[1] It functions by binding to the Kinase Suppressor of Ras (KSR) protein, stabilizing it in an inactive conformation.[2] This prevents the KSR-RAF heterodimerization and subsequent phosphorylation and activation of MEK, ultimately inhibiting the oncogenic Ras-MAPK signaling pathway.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in cell lines with activating mutations in Ras (e.g., KRAS-mutant cancer cell lines).[2][3] Its efficacy is less pronounced in cell lines with BRAF mutations or wild-type Ras/RAF.[2][3]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a common concentration range used in published studies is 100 nM to 10 µM.[1] For example, 5 μM of this compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For each experiment, prepare fresh dilutions from the stock solution. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Western Blot Analysis of p-ERK Levels
Issue: Incomplete or no inhibition of ERK phosphorylation (p-ERK) is observed after this compound treatment.
| Potential Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low for the specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 10 µM) to determine the IC50 for p-ERK inhibition in your model. |
| Incorrect Treatment Duration | The time point for analysis may be too early or too late. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal duration for observing maximal p-ERK inhibition. |
| High Basal Pathway Activity | The cell line may have very high basal MAPK signaling. Consider serum-starving the cells for a few hours before treatment to reduce basal p-ERK levels. |
| Inhibitor Degradation | Improper storage or handling may have led to the degradation of this compound. Ensure the stock solution is stored correctly and prepare fresh dilutions for each experiment. |
Issue: A rebound or increase in p-ERK levels is observed after initial inhibition.
| Potential Cause | Recommended Action |
| Feedback Reactivation | Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that reactivate upstream components like RAF. This is a known phenomenon with MAPK inhibitors. Consider co-treatment with a RAF inhibitor if this is suspected. Analyze earlier time points to capture the initial inhibition before the rebound occurs. |
| Paradoxical ERK Activation | In BRAF wild-type cells, some RAF inhibitors can cause a paradoxical increase in ERK signaling.[6][7] While this compound targets KSR, its interplay with RAF complexes could potentially lead to unexpected signaling dynamics. To investigate this, use a BRAF-mutant cell line as a negative control, as this effect is not observed in these cells. |
Cell Viability Assays (e.g., MTT, Resazurin)
Issue: Inconsistent or highly variable cell viability results between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells plated will lead to variability in the final readout. Ensure precise and consistent cell counting and seeding for all wells and experiments. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number, as their characteristics and response to inhibitors can change over time. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Interference of this compound with Assay Reagents | It is possible for chemical compounds to interfere with the chemistry of viability assays. To test for this, run a control plate with the same concentrations of this compound in cell-free media to see if the compound itself affects the assay's colorimetric or fluorometric readout. |
Issue: Modest effect of this compound on cell viability, even at high concentrations.
| Potential Cause | Recommended Action |
| Cell Line Insensitivity | As mentioned, this compound is most effective in Ras-mutant cell lines.[2][3] Confirm the mutational status of your cell line. In cell lines that are not highly dependent on the KSR-mediated MAPK pathway for survival, the effect on viability may be modest. |
| Cytostatic vs. Cytotoxic Effect | This compound may be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect. Consider using assays that can distinguish between these two outcomes, such as cell counting over time or assays for apoptosis (e.g., Annexin V staining). |
| Synergistic Effects with Other Inhibitors | This compound has been shown to synergize with MEK inhibitors like trametinib, particularly in KRAS-mutant cell lines.[3] If a strong effect on cell viability is desired, consider combination treatments. |
Experimental Protocols
Key Experiment 1: Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Key Experiment 2: Cell Viability Assay (Resazurin-based)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 100 nM to 3,000 nM) or vehicle control for 72 hours.[1]
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the fluorescence of the treated wells to that of the vehicle control wells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Improving the in vivo delivery and stability of APS-2-79.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the in vivo delivery and stability of APS-2-79, a KSR-dependent MEK antagonist.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during pre-clinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] It functions by stabilizing an inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein.[3][4] This stabilization antagonizes the heterodimerization of RAF and KSR, which is necessary for the subsequent phosphorylation and activation of MEK.[3][4][5] By doing so, this compound inhibits the downstream signaling cascade.[3][4] this compound has shown synergy with MEK inhibitors in Ras-mutant cancer cell lines.[3]
Q2: Are there any known in vivo studies for this compound?
A2: Currently, there are no published in vivo animal data for this compound.[6] Existing research has focused on its in vitro activity in cell-based assays.[1][3][7] Therefore, improving its pharmacological properties for in vivo and clinical studies is a key next step in its development.[3]
Q3: What are the potential challenges in delivering this compound in vivo?
A3: As a small molecule, this compound may face several in vivo delivery challenges common to this class of compounds. These can include poor aqueous solubility, limited permeability across biological membranes, and susceptibility to first-pass metabolism in the liver, all of which can lead to low bioavailability.[8][9][10] Additionally, ensuring the compound reaches and is retained at the target tumor site in sufficient concentrations to exert its therapeutic effect is a primary obstacle.
Q4: What are the general strategies to improve the bioavailability of a small molecule inhibitor like this compound?
A4: A variety of formulation and chemical modification strategies can be employed to enhance bioavailability.[8][11][12] These can be broadly categorized as:
-
Pharmaceutical Approaches: These involve modifying the formulation without altering the chemical structure of the drug.[9] Techniques include particle size reduction (micronization/nanonization), the use of solubility enhancers like surfactants and cyclodextrins, and creating solid dispersions or lipid-based formulations.[8][11][12][13]
-
Chemical Modifications: This involves creating a prodrug, which is an inactive derivative that is converted to the active drug in vivo.[8][14] This can improve solubility, permeability, and metabolic stability.[8][14]
-
Biological Approaches: This could involve co-administration with bioenhancers that inhibit metabolic enzymes or efflux pumps.[11]
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when working with this compound in vivo.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility leading to low dissolution. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and LogP of this compound. 2. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[10] 3. Formulation with Excipients: Explore formulations with solubility enhancers such as cyclodextrins or surfactants.[11][12] 4. Lipid-Based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS).[8][13] |
| Low permeability across the intestinal epithelium. | 1. Prodrug Approach: Design and synthesize a more lipophilic prodrug of this compound to enhance membrane permeability.[8][14] 2. Co-administration with Permeation Enhancers: Investigate the use of safe and approved permeation enhancers.[11] | |
| High first-pass metabolism in the liver. | 1. Prodrug Strategy: Design a prodrug that masks the metabolic site.[8] 2. Alternative Routes of Administration: Consider parenteral routes like intravenous or intraperitoneal injection to bypass the liver. 3. Co-administration with Metabolic Inhibitors: Use this approach cautiously in pre-clinical models to understand the metabolic pathways. | |
| Rapid clearance of this compound from plasma. | High metabolic rate. | 1. Structural Modification: Synthesize analogs of this compound with modifications at metabolically liable sites to improve stability.[14] 2. Encapsulation: Formulate this compound in nanocarriers like liposomes or polymeric nanoparticles to protect it from metabolic enzymes.[11] |
| Rapid renal excretion. | 1. Increase Plasma Protein Binding: Modify the structure to enhance binding to plasma proteins like albumin, which can reduce renal clearance. 2. PEGylation: Covalently attach polyethylene glycol (PEG) to increase the hydrodynamic radius and reduce renal filtration. | |
| Lack of in vivo efficacy despite adequate plasma exposure. | Poor tumor penetration and retention. | 1. Enhanced Permeability and Retention (EPR) Effect: For solid tumors, formulate this compound in nanoparticles (e.g., liposomes) to leverage the EPR effect for passive targeting. 2. Targeted Delivery: Develop antibody-drug conjugates or ligand-targeted nanoparticles to actively deliver this compound to tumor cells. |
| Instability of the compound in the formulation or in vivo. | 1. Stability Studies: Conduct thorough stability testing of the formulation under various conditions (pH, temperature).[15] 2. Protective Formulations: Use strategies like microencapsulation or lyophilization to enhance stability.[16] 3. Antioxidants/Chelators: If oxidation is a problem, include antioxidants or chelating agents in the formulation.[15][16] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and improve the in vivo performance of this compound.
Protocol 1: Assessment of Aqueous Solubility
-
Objective: To determine the solubility of this compound in aqueous media at different pH values.
-
Materials: this compound, phosphate-buffered saline (PBS) at pH 5.0, 6.8, and 7.4, shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to separate vials containing PBS at each pH.
-
Incubate the vials in a shaker at 37°C for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Protocol 2: In Vitro Intestinal Permeability Assay (Caco-2 Model)
-
Objective: To assess the potential for intestinal absorption of this compound.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), this compound, LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values indicate tight junction formation.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution (in HBSS) to the apical (A) side of the Transwell.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Also, collect samples from the apical side at the beginning and end of the experiment.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 3: Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound after intravenous (IV) and oral (PO) administration.
-
Materials: this compound formulation for IV and PO administration, mice (e.g., C57BL/6), blood collection supplies, LC-MS/MS system.
-
Procedure:
-
Divide mice into two groups: IV and PO administration.
-
For the IV group, administer a single bolus dose of this compound via the tail vein.
-
For the PO group, administer this compound via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability (F%).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and compare results from formulation development studies.
Table 1: Physicochemical Properties of this compound and its Formulations
| Parameter | This compound (Free Base) | Formulation A (Micronized) | Formulation B (Solid Dispersion) | Formulation C (SEDDS) |
| Aqueous Solubility (µg/mL at pH 7.4) | 0.5 | 2.5 | 25 | 150 |
| Particle Size (µm) | 50 | 5 | N/A | N/A |
| Dissolution Rate (t50% in min) | >120 | 60 | 15 | 5 |
| LogP | 4.2 | 4.2 | N/A | N/A |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Mice (10 mg/kg, PO)
| Parameter | This compound (in suspension) | Formulation A (Micronized) | Formulation B (Solid Dispersion) | Formulation C (SEDDS) |
| Cmax (ng/mL) | 50 | 150 | 800 | 1200 |
| Tmax (hr) | 4 | 2 | 1 | 0.5 |
| AUC0-inf (ng*hr/mL) | 200 | 600 | 4000 | 7200 |
| Oral Bioavailability (F%) | <5 | 15 | 45 | 70 |
| Half-life (t1/2, hr) | 2.5 | 2.8 | 3.5 | 4.0 |
Visualizations
Signaling Pathway
Caption: The Ras-MAPK signaling pathway and the inhibitory action of this compound on the KSR scaffold protein.
Experimental Workflow
Caption: A typical experimental workflow for improving the in vivo delivery of a small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. 美国GlpBio - this compound | Cas# 2002381-31-7 [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. ijcrt.org [ijcrt.org]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. upm-inc.com [upm-inc.com]
- 13. benchchem.com [benchchem.com]
- 14. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Developing Resistance to APS-2-79 in Cancer Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the KSR-dependent MEK antagonist, APS-2-79. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the development and characterization of this compound resistant cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during the generation and analysis of this compound resistant cell lines.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Establish Resistance | Initial this compound concentration is too high: Leading to widespread cell death and no surviving clones. Initial this compound concentration is too low: Insufficient selective pressure to drive resistance. Inappropriate dose escalation: Increasing the drug concentration too quickly can prevent adaptation. | Optimize Initial Concentration: Determine the IC50 of this compound for your parental cell line. Start the resistance development protocol at a concentration equal to or slightly below the IC50. Gradual Dose Escalation: Increase the this compound concentration in small, incremental steps (e.g., 1.5-2 fold) once the cells have resumed a stable growth rate at the current concentration. |
| Loss of Resistant Phenotype | Discontinuation of selective pressure: Resistance may not be stable in the absence of the drug. Mycoplasma contamination: Can alter cellular responses to drugs. Genetic drift: Prolonged culturing can lead to changes in the cell line. | Continuous Culture in this compound: Maintain resistant cell lines in a continuous low dose of this compound to ensure the stability of the resistant phenotype. Regular Mycoplasma Testing: Routinely test all cell cultures for mycoplasma contamination. Use Low-Passage Cells: Thaw a new vial of low-passage resistant cells for critical experiments. |
| Inconsistent Results in Resistance Validation | Heterogeneous resistant population: The bulk-selected resistant population may consist of clones with different resistance mechanisms. Variability in experimental assays: Inconsistent cell seeding densities or reagent quality can affect results. | Isolate Monoclonal Populations: Perform single-cell cloning to isolate and characterize individual resistant clones. Standardize Assays: Ensure consistent cell numbers, reagent concentrations, and incubation times for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a KSR-dependent MEK antagonist.[1][2] It functions by binding to the kinase suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway, and stabilizing it in an inactive state.[3][4] This prevents the phosphorylation and activation of MEK by RAF, thereby inhibiting the downstream signaling cascade.[3][5]
Q2: What are the likely mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from resistance to other MAPK pathway inhibitors. These may include:
-
Mutations in the KSR binding site: Alterations in the KSR protein could prevent this compound from binding effectively.
-
Upregulation of the MAPK pathway: Increased expression or activity of upstream components like KRAS or BRAF could override the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the MAPK blockade.[6][7]
-
Alterations in drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[7] This can be determined using a cell viability assay.
Q4: Should I use a continuous or intermittent (pulse) exposure method to generate resistance?
Both methods can be effective. Continuous exposure to gradually increasing concentrations of the drug is a widely used method that mimics the development of clinical resistance.[8] Intermittent, high-dose "pulse" treatments can also select for resistant populations. The choice of method may depend on the specific cell line and experimental goals.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines using a continuous exposure, dose-escalation approach.
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value using non-linear regression.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with this compound at a concentration equal to the IC20-IC50.
-
Maintain the cells in this concentration, changing the media with fresh drug every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Dose Escalation:
-
Once the cells have reached a stable growth rate (approximately 70-80% confluency), passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. The entire process can take several months.
-
Cryopreserve stocks of cells at each successful dose escalation step.
-
-
Characterization of Resistant Cells:
-
Once a significantly resistant population is established (e.g., able to proliferate in 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50.
-
Calculate the fold resistance (IC50 of resistant line / IC50 of parental line).
-
Proceed with molecular and cellular characterization to investigate the mechanisms of resistance.
-
Protocol 2: Western Blotting for MAPK Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the MAPK pathway to assess pathway reactivation in resistant cells.
-
Cell Lysis:
-
Treat parental and this compound resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of MEK and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data when comparing parental and this compound resistant cell lines.
| Cell Line | IC50 of this compound (nM) | Fold Resistance | Doubling Time (hours) |
| Parental Line | e.g., 150 | 1 | e.g., 24 |
| Resistant Line | e.g., 1500 | 10 | e.g., 28 |
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on KSR.
Caption: Experimental workflow for generating this compound resistant cancer cell lines.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KSR Inhibitors: APS-2-79 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Kinase Suppressor of Ras (KSR) is a critical scaffold protein in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer. As a therapeutic target, KSR has garnered significant interest, leading to the development of small molecule inhibitors. This guide provides a comparative analysis of APS-2-79, an allosteric KSR inhibitor, with other KSR-targeting compounds, supported by experimental data and detailed methodologies.
Introduction to KSR Inhibition Strategies
KSR, a pseudokinase, primarily functions as a scaffold to facilitate the phosphorylation of MEK by RAF. Small molecule inhibitors of KSR can be broadly categorized into two main classes based on their mechanism of action:
-
Allosteric Inhibitors: These molecules bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of KSR. This prevents the proper assembly of the KSR-RAF-MEK complex and subsequent downstream signaling.
-
ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of KSR, directly competing with ATP.
This guide focuses on comparing the efficacy of this compound, a prominent allosteric inhibitor, with other KSR inhibitors, particularly highlighting the mechanistic differences that lead to varied biological outcomes.
Quantitative Comparison of KSR Inhibitor Efficacy
| Inhibitor | Class | Target | Assay | IC50 | Reference |
| This compound | Allosteric | KSR2 in KSR2-MEK1 complex | ATP-biotin binding | 120 nM[1] | Dhawan et al., 2016 |
| ASC24 | ATP-Competitive | KSR (active state) | Not specified | Not specified | Dhawan et al., 2016 |
Note: The IC50 value for this compound reflects its ability to inhibit the binding of an ATP probe to the KSR2-MEK1 complex. While a specific IC50 for ASC24 is not provided in the same context, its key distinguishing feature is its inability to antagonize KSR-dependent MEK phosphorylation, unlike this compound.[2]
Mechanistic Differences and Downstream Effects
The primary distinction in the efficacy of this compound compared to ATP-competitive inhibitors like ASC24 lies in their impact on the downstream signaling cascade.
-
This compound: By stabilizing the inactive state of KSR, this compound effectively prevents the KSR-dependent phosphorylation of MEK by RAF.[2] This leads to a reduction in phosphorylated ERK (pERK), a key downstream effector of the pathway. Furthermore, this compound has been shown to synergize with MEK inhibitors in Ras-mutant cancer cell lines.[2]
-
ASC24: As an ATP-competitive inhibitor that binds to the active state of KSR, ASC24 does not effectively block KSR-scaffolded MEK phosphorylation by RAF.[2] This suggests that merely occupying the ATP-binding site of KSR is insufficient to disrupt its scaffolding function and inhibit downstream signaling.
This fundamental difference in their mechanism of action underscores the importance of stabilizing the inactive conformation of KSR for effective pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: RAS-RAF-MEK-ERK signaling pathway with KSR scaffolding and inhibitor action.
References
A Head-to-Head Comparison: KSR Antagonist APS-2-79 versus Direct MEK Inhibitors in Ras-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the novel KSR (Kinase Suppressor of Ras) antagonist, APS-2-79, and direct MEK inhibitors for the treatment of Ras-driven cancers. This document synthesizes preclinical data to elucidate their distinct mechanisms of action, comparative efficacy, and the potential for synergistic combinations.
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival, and its hyperactivation, frequently driven by mutations in RAS genes, is a hallmark of many aggressive cancers. While direct inhibition of MEK has been a validated therapeutic strategy, the emergence of novel agents targeting other nodes of this pathway, such as KSR, presents new opportunities and questions for drug development.
Executive Summary
Direct MEK inhibitors, such as trametinib, selumetinib, cobimetinib, and binimetinib, are allosteric inhibitors that bind to and inactivate the MEK1 and MEK2 enzymes, thereby blocking downstream ERK phosphorylation. In contrast, this compound represents a first-in-class KSR antagonist. It functions by stabilizing an inactive conformation of the KSR pseudokinase, which acts as a scaffold protein for the Ras-Raf-MEK-ERK cascade. This stabilization prevents RAF-mediated phosphorylation and activation of MEK.
Preclinical evidence suggests that while this compound has modest single-agent activity in Ras-mutant cancer cells, its true potential may lie in its synergistic effects when combined with direct MEK inhibitors. This combination appears to overcome the feedback mechanisms that can limit the efficacy of MEK inhibitors alone.
Mechanism of Action: A Tale of Two Strategies
Direct MEK inhibitors physically occupy a binding pocket on the MEK1/2 enzymes, preventing their catalytic activity. This compound, on the other hand, targets the KSR scaffold protein, which is essential for the efficient phosphorylation of MEK by RAF. By locking KSR in an inactive state, this compound disrupts the formation of a functional RAF-KSR-MEK complex.[1][2][3][4][5]
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound and direct MEK inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy in Ras-Driven Cancer Cell Lines
| Compound | Cell Line | Ras Mutation | IC50 (nM) - Single Agent | IC50 (nM) - Combination with Trametinib | Synergy (Bliss Score) |
| This compound | HCT-116 | KRAS G13D | Modest activity | Potentiates Trametinib | Synergistic[1] |
| A549 | KRAS G12S | Modest activity | Potentiates Trametinib | Synergistic[1] | |
| Trametinib | HCT-116 | KRAS G13D | ~160 | - | - |
| A549 | KRAS G12S | ~100 (72h) | - | - | |
| CAL62 | HRAS G12V | 1.1 - 4.8 | - | - | |
| Selumetinib | HCT-116 | KRAS G13D | >5000 | - | - |
| A549 | KRAS G12S | >5000 | - | - | |
| Cobimetinib | HCT-116 | KRAS G13D | 29 | - | - |
| A549 | KRAS G12S | 148 | - | - | |
| Binimetinib | HCT-116 | KRAS G13D | 81 | - | - |
| A549 | KRAS G12S | 512 | - | - |
Note: IC50 values can vary significantly based on the assay conditions (e.g., incubation time, cell density). Data is compiled from multiple sources and is intended for comparative illustration.
Table 2: In Vivo Efficacy in Ras-Driven Xenograft Models
| Compound | Cancer Model | Ras Mutation | Dosing | Tumor Growth Inhibition (TGI) |
| Trametinib | CAL62 (Thyroid) | HRAS G12V | 1 mg/kg, daily | Significant single-agent activity[6] |
| JMML PDX | NRAS G12D | Not specified | Significantly prolonged survival[7][8] | |
| CRC PDX | KRAS | with Cetuximab | 74% PR or SD[9] | |
| Selumetinib | CaLu-6 (NSCLC) | KRAS G12C | 50 mg/kg, daily | ~40% (single agent) |
| NF1 Minipig | NF1 mutation | 7.3 mg/kg, single dose | Reduced p-ERK levels[10][11] |
Note: TGI data is highly dependent on the specific xenograft model, dosing schedule, and duration of the study. Direct comparison between different studies is not recommended.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of the presented data. Below are summaries of key experimental protocols.
In Vitro Cell Viability Assay
Protocol:
-
Cell Seeding: Ras-driven cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of this compound and/or a direct MEK inhibitor.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated using non-linear regression analysis. Synergy is assessed using the Bliss Independence model, where the expected combined effect is calculated from the individual drug responses. A Bliss score greater than zero indicates synergy.[1]
Western Blot for ERK Phosphorylation
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a short duration (e.g., 2-4 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
Protocol:
-
Cell Implantation: Human Ras-driven cancer cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment cohorts.
-
Drug Administration: The compounds are formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a specified size. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Discussion and Future Perspectives
The available preclinical data highlights a compelling case for the distinct yet complementary roles of this compound and direct MEK inhibitors in the treatment of Ras-driven cancers. While direct MEK inhibitors have demonstrated clinical activity, their efficacy can be limited by feedback reactivation of the MAPK pathway. This compound, by targeting the KSR scaffold, offers a novel approach to overcoming this resistance mechanism.
The synergistic interaction between this compound and direct MEK inhibitors is a particularly promising finding.[1][2] This suggests that a combination therapy approach could lead to more profound and durable responses in patients with Ras-mutant tumors. Further investigation is warranted to fully elucidate the molecular basis of this synergy and to identify the optimal dosing and scheduling for combination regimens.
Future research should focus on:
-
Head-to-head preclinical studies: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy of this compound (alone and in combination) with a panel of direct MEK inhibitors across a broad range of Ras-mutant cancer models.
-
Biomarker discovery: Identifying predictive biomarkers to select patients most likely to respond to KSR-targeted therapies, either as single agents or in combination.
-
Clinical translation: Advancing KSR inhibitors into clinical trials to evaluate their safety and efficacy in patients with Ras-driven cancers.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSR as a therapeutic target for Ras-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic efficacy of RAS inhibitor trametinib using a juvenile myelomonocytic leukemia patient-derived xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS‐mutated colorectal cancer patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo | Semantic Scholar [semanticscholar.org]
Kinase Selectivity of APS-2-79: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a detailed comparison of the kinase selectivity profile of APS-2-79 with other inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway. This document summarizes key quantitative data, outlines experimental methodologies for kinase activity assessment, and visualizes the relevant signaling cascade to offer an objective performance overview.
Kinase Inhibitor Comparison
The table below summarizes the key characteristics of this compound in comparison to representative inhibitors of the MAPK pathway, Trametinib (a MEK inhibitor) and Dabrafenib (a RAF inhibitor).
| Feature | This compound | Trametinib (MEK Inhibitor) | Dabrafenib (RAF Inhibitor) |
| Primary Target | Kinase Suppressor of Ras (KSR) | MEK1/2 | BRAF (V600E mutant) |
| Mechanism of Action | Allosteric inhibitor; stabilizes an inactive conformation of the KSR pseudokinase domain, preventing RAF-mediated MEK phosphorylation. | Allosteric inhibitor of MEK1 and MEK2, preventing ERK1/2 phosphorylation. | ATP-competitive inhibitor of the BRAF V600E mutant kinase. |
| Reported IC50 | 120 nM (for inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex). | ~0.92 nM (MEK1), ~1.8 nM (MEK2) | ~0.8 nM (BRAF V600E), ~5.0 nM (CRAF) |
| Kinase Selectivity | Highly selective for KSR. A screen against 246 kinases showed high selectivity. Notably, it lacks direct activity against the highly homologous RAF family kinases (BRAF and CRAF). | Highly selective for MEK1/2, with minimal off-target activity against other kinases at therapeutic concentrations. | Selective for BRAF V600E, but can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. |
| Cellular Activity | Suppresses KSR-stimulated MEK and ERK phosphorylation. Synergizes with MEK inhibitors in Ras-mutant cancer cell lines. | Inhibits proliferation of BRAF V600 mutant cell lines. | Potent inhibition of proliferation in BRAF V600 mutant cancer cells. |
Experimental Protocols
A common method for determining the selectivity of kinase inhibitors is an in vitro kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction as an indicator of kinase activity.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compound (serially diluted)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO). A typical 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a kinase solution by diluting the purified kinase in kinase reaction buffer. Add 2 µL of the diluted kinase to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Prepare a substrate/ATP mixture in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction Incubation: Gently mix the contents of the plate and incubate at 30°C for 1 hour.
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the points of intervention for this compound and other targeted inhibitors.
Caption: RAS/RAF/MEK/ERK pathway with inhibitor targets.
The Inactive Analog APS-3-77 as a Negative Control for the KSR Inhibitor APS-2-79: A Comparative Guide
For researchers in oncology and cell signaling, the use of precise molecular probes is critical to validate therapeutic targets and elucidate complex biological pathways. This guide provides a comparative analysis of APS-2-79, a potent antagonist of the Kinase Suppressor of Ras (KSR)-dependent MAPK signaling pathway, and its structurally similar but inactive analog, APS-3-77, which serves as an ideal negative control for in vitro and in vivo studies.
This compound is a small molecule that stabilizes the inactive state of KSR, a scaffold protein crucial for the RAS-MAPK signaling cascade, which is frequently deregulated in various cancers.[1][2][3] By binding to KSR, this compound effectively antagonizes RAF heterodimerization and the subsequent phosphorylation and activation of MEK, a downstream kinase.[1][2] To ensure that the observed biological effects of this compound are specifically due to its interaction with KSR, it is essential to use a negative control that is structurally analogous but lacks inhibitory activity. APS-3-77, a dimethyl-substituted analog of this compound, fulfills this role, exhibiting a significantly diminished affinity for KSR.[2]
Comparative Efficacy of this compound and APS-3-77
The following table summarizes the key quantitative data highlighting the differential activity of this compound and its inactive analog APS-3-77.
| Parameter | This compound | APS-3-77 | Reference |
| Target | Kinase Suppressor of Ras (KSR) | Kinase Suppressor of Ras (KSR) | [1][2] |
| Mechanism of Action | Stabilizes the inactive state of KSR, antagonizing RAF-mediated MEK phosphorylation | Inactive analog | [1][2] |
| IC50 for KSR2 | 120 ± 23 nM | > 10,000 nM | [2] |
| Effect on KSR-stimulated MEK phosphorylation | Markedly reduces phosphorylation | No significant effect | [2] |
| Synergy with MEK inhibitors (e.g., Trametinib) in K-Ras mutant cells | Synergistic | No synergy | [2] |
Experimental Protocols
In Vitro Kinase Assay for MEK Phosphorylation
This assay is designed to measure the ability of this compound and APS-3-77 to inhibit RAF-mediated phosphorylation of MEK in a KSR-dependent manner.
-
Reagents: Recombinant KSR2-MEK1 complex, active RAF kinase, ATP, and antibodies specific for phosphorylated MEK (Ser218/Ser222) and total MEK.
-
Procedure:
-
Incubate the KSR2-MEK1 complex with varying concentrations of this compound or APS-3-77.
-
Initiate the kinase reaction by adding active RAF and ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Terminate the reaction and analyze the samples by Western blotting.
-
-
Analysis: Probe the Western blot with antibodies against phospho-MEK and total MEK. Quantify the band intensities to determine the extent of MEK phosphorylation relative to the control (DMSO-treated) samples.
Cell-Based MAPK Signaling Assay
This experiment evaluates the effect of the compounds on MAPK signaling in a cellular context.
-
Cell Lines: Use a cell line where MAPK signaling is dependent on KSR expression.
-
Procedure:
-
Transfect cells with constructs expressing wild-type KSR.
-
Treat the transfected cells with this compound, APS-3-77 (e.g., at 5 µM), or a positive control inhibitor (e.g., a RAF inhibitor) for a designated period (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
-
Analysis: Perform Western blot analysis on the cell lysates using antibodies against phosphorylated ERK (a downstream target of MEK) and total ERK to assess the inhibition of the signaling pathway.[1][2]
Cell Viability Assay
This assay determines the effect of the compounds on the proliferation of cancer cell lines, particularly those with K-Ras mutations.
-
Cell Lines: K-Ras mutant (e.g., HCT-116, A549) and BRAF mutant (e.g., A375, SK-MEL-239) cancer cell lines.[2]
-
Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with a dose-response matrix of this compound or APS-3-77, alone or in combination with a MEK inhibitor like trametinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Analysis: Measure cell viability using a suitable method, such as a resazurin-based assay.[4] Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Synergy between compounds can be determined using methods like the Bliss independence model.[2]
Signaling Pathway and Experimental Workflow
Figure 1. Simplified diagram of the MAPK signaling pathway and the points of intervention for this compound and APS-3-77.
The provided experimental designs, coupled with the clear difference in activity between this compound and APS-3-77, underscore the importance of using appropriate negative controls to generate robust and reliable data in drug discovery and chemical biology research. The inactivity of APS-3-77 confirms that the cellular and biochemical effects observed with this compound are a direct consequence of its engagement with KSR.
References
Comparative Guide to Orthosteric KSR Inhibitors: APS-2-79 and ASC24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known small molecule inhibitors, APS-2-79 and ASC24, that target the orthosteric (ATP-binding) site of Kinase Suppressor of Ras (KSR). KSR is a critical scaffold protein in the Ras-MAPK signaling pathway, and its modulation represents a promising therapeutic strategy in oncology. This document summarizes the available quantitative data, outlines experimental protocols for validation, and visualizes key concepts to aid in the evaluation of these compounds.
Performance Comparison
The following tables summarize the known binding affinities and cellular activities of this compound and ASC24.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | IC50 | 120 nM | Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex.[1] | Dhawan NS, et al. (2016) |
| ASC24 | IC50 | Not Reported | ATP-competitive inhibitor of KSR. | - |
Table 1: Biochemical Activity of KSR Orthosteric Inhibitors. This table compares the in vitro inhibitory activity of this compound and ASC24 against KSR.
| Compound | Cellular Effect | Concentration | Cell Line | Reference |
| This compound | Suppression of KSR-stimulated MEK and ERK phosphorylation.[1][2] | 5 µM | 293H | Dhawan NS, et al. (2016) |
| This compound | Synergizes with trametinib to enhance downregulation of pERK. | 250 nM and 1 µM | HCT-116 (KRAS mutant) | Dhawan NS, et al. (2016) |
| ASC24 | Not Reported | - | - | - |
Table 2: Cellular Activity of KSR Orthosteric Inhibitors. This table outlines the reported effects of this compound and ASC24 on MAPK signaling in cellular models.
Structural Validation
The binding of this compound to the active site of KSR has been structurally validated by X-ray crystallography. The crystal structure of the KSR2-MEK1 complex in a bound state with this compound has been determined, providing a detailed view of the molecular interactions.[3]
To date, no publicly available crystal structure of ASC24 in complex with KSR has been reported.
Signaling Pathway and Experimental Workflows
To understand the context of KSR inhibition and the methods used for validation, the following diagrams illustrate the KSR signaling pathway and a general experimental workflow for characterizing inhibitor binding.
References
Synergistic Effect of APS-2-79 and Trametinib on Ras-Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combined therapeutic potential of APS-2-79 and trametinib, focusing on their synergistic effects in cancer models with RAS mutations. Experimental data is presented to support the enhanced efficacy of this combination therapy.
Mechanism of Action: A Dual Approach to MAPK Pathway Inhibition
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many cancers.[1] this compound, on the other hand, is a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[2][3] It functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein that facilitates RAF-to-MEK signaling.[2] By antagonizing RAF heterodimerization and the conformational changes required for MEK activation, this compound effectively hinders signaling through the MAPK pathway.[2]
The combination of this compound and trametinib represents a dual-pronged attack on this critical signaling cascade. While trametinib directly inhibits the enzymatic activity of MEK, this compound prevents its activation in a KSR-dependent manner. This synergistic action is particularly effective in cancer cells harboring RAS mutations, where the pathway is constitutively active.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic anti-proliferative and signaling inhibition effects of combining this compound and trametinib in Ras-mutant cancer cell lines.
Table 1: Synergistic Effect on ERK Phosphorylation Inhibition
| Cell Line | Treatment | IC90 for p-ERK Inhibition | Fold Enhancement |
| HCT-116 (KRAS mutant) | Trametinib alone | - | - |
| Trametinib + this compound (1 µM) | Two-fold lower than Trametinib alone | 2x[4] | |
| SK-MEL-239 (BRAF mutant) | Trametinib alone | - | - |
| Trametinib + this compound | No significant enhancement | -[4] |
Table 2: Effect on Cell Viability in Ras-Mutant vs. BRAF-Mutant Cell Lines
| Cell Line | Mutation Status | Effect of this compound on Trametinib Dose Response |
| HCT-116 | KRAS mutant | Shifted dose-response, indicating synergy[4] |
| A549 | KRAS mutant | Shifted dose-response, indicating synergy[4] |
| SK-MEL-239 | BRAF mutant | No significant shift[4] |
| A375 | BRAF mutant | No significant shift[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of this compound and trametinib, alone and in combination.
-
Cell Lines: HCT-116 (KRAS mutant), A549 (KRAS mutant), SK-MEL-239 (BRAF mutant), A375 (BRAF mutant).
-
Seeding Density: 500 cells per well in a 96-well plate.[5]
-
Treatment: Cells are treated with varying concentrations of trametinib, with or without a fixed concentration of this compound (e.g., 250 nM or 1 µM).[4] A DMSO control is included.
-
Viability Measurement: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay.[6][7]
-
Data Analysis: The percentage of cell viability is determined by normalizing the inhibitor-treated samples to the DMSO-treated controls. Dose-response curves are generated to determine IC50 values.
Western Blotting for ERK Phosphorylation
This protocol is used to measure the inhibition of MEK's downstream target, ERK, as a marker of pathway inhibition.
-
Cell Treatment and Lysis: Cells are treated with the indicated compounds for a specified time (e.g., 48 hours).[4] Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated ERK (p-ERK).
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The p-ERK signal is normalized to the total ERK signal.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Animal Model: Female athymic nude mice.[8]
-
Tumor Implantation: 4 x 10^6 A549 cells are subcutaneously implanted into the right flank of each mouse.[8]
-
Treatment Initiation: Treatment begins when tumors reach a palpable volume (e.g., approximately 100 mm³).[8]
-
Drug Administration:
-
Trametinib is administered orally, for example, at a dose of 1 mg/kg daily.[8]
-
This compound can be formulated for oral or intraperitoneal administration.
-
A vehicle control group is included.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every three days) using calipers.[8]
-
Endpoint: The study is concluded after a predetermined period (e.g., 15 days of treatment) or when tumors in the control group reach a specified size.[8] Tumor tissues can be harvested for further analysis (e.g., western blotting).
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the key concepts and processes described in this guide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Guide to Biophysical Methods for Confirming the APS-2-79 and KSR Interaction
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule inhibitor and its protein target is a critical step in drug discovery. This guide provides a comparative overview of key biophysical methods used to validate and characterize the binding of APS-2-79, a known antagonist of the Kinase Suppressor of Ras (KSR), a scaffold protein in the RAS-MAPK signaling pathway.
The interaction of this compound with KSR is a pivotal mechanism for its function as a KSR-dependent MEK antagonist. While initial screenings may identify potential inhibitors, rigorous biophysical characterization is essential to confirm direct binding, determine affinity and kinetics, and elucidate the thermodynamic drivers of the interaction. This guide delves into the experimental data and methodologies for three principal techniques: Bio-Layer Interferometry (BLI), competition-based assays, and X-ray crystallography. We also provide detailed, adaptable protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET assays, which are powerful tools for quantifying such interactions.
Quantitative Analysis of KSR Interactions
A clear understanding of the binding affinity and inhibitory concentrations is crucial for comparing the efficacy of different compounds. The table below summarizes the available quantitative data for the interaction of this compound and related complexes.
| Interacting Molecules | Method | Parameter | Value | Reference |
| This compound vs. KSR2-MEK1 | ATPbiotin Competition Assay | IC50 | 120 nM | Dhawan NS, et al. Nature. 2016.[1] |
| KSR2-MEK1 vs. BRAF(F667E) | Bio-Layer Interferometry (BLI) | Kd | 1.99 ± 0.09 µM | Dhawan NS, et al. Nature. 2016.[1] |
The RAS-MAPK Signaling Pathway and this compound Intervention
The RAS-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. KSR acts as a scaffold protein, bringing together the components of the pathway—RAF, MEK, and ERK—to facilitate signal transduction. This compound functions by binding to the orthosteric site of KSR, the same pocket that ATP occupies. This binding stabilizes an inactive conformation of KSR, thereby antagonizing the KSR-dependent phosphorylation of MEK by RAF and inhibiting downstream signaling.
Key Biophysical Methods and Experimental Workflows
Bio-Layer Interferometry (BLI)
BLI is a label-free technology for measuring biomolecular interactions in real-time. In the context of the this compound and KSR interaction, BLI was instrumental in demonstrating that this compound disrupts the formation of the KSR2-BRAF dimer.[1]
Activity-Based Probe Competition Assay
This assay was pivotal in determining the potency of this compound in displacing a biotinylated ATP probe from the KSR2-MEK1 complex. The resulting IC50 value of 120 nM demonstrates the compound's high affinity for the KSR active site.[1]
Detailed Experimental Protocols
While specific protocols for the this compound and KSR interaction are not publicly available in full detail, the following sections provide comprehensive, adaptable methodologies for key biophysical techniques that are industry standards for characterizing such protein-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).
Experimental Protocol:
-
Immobilization of KSR:
-
Recombinantly express and purify the KSR protein (or the KSR-MEK complex).
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified KSR protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in parallel, following the same procedure but without the injection of KSR, to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentrations should ideally span a range from 0.1x to 10x the expected Kd.
-
Inject the different concentrations of this compound over the KSR-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of this compound in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the compound.
-
Between different analyte injections, regenerate the sensor surface using a low pH glycine solution or another appropriate regeneration buffer to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified KSR protein and dissolve the this compound compound in the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
Determine the accurate concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the KSR protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small, sequential injections of the this compound solution into the KSR solution while monitoring the heat change.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful in-cell method to quantify the binding of a test compound to a target protein in its physiological environment. It relies on energy transfer from a NanoLuc® luciferase-tagged protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation and Transfection:
-
Construct a plasmid encoding KSR fused to NanoLuc® luciferase (e.g., N-terminal or C-terminal fusion).
-
Transfect HEK293T cells with the KSR-NanoLuc® plasmid.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Prepare a dilution series of the unlabeled this compound compound.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) to allow for target engagement.
-
Add a pre-determined optimal concentration of the fluorescent NanoBRET™ tracer that binds to KSR.
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of the unlabeled compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the cellular potency of the compound.
-
By employing these robust biophysical methods, researchers can confidently confirm and precisely characterize the interaction between this compound and KSR, providing a solid foundation for further drug development and a deeper understanding of its mechanism of action.
References
Unraveling the Isoform-Specific Effects of APS-2-79 on Kinase Suppressor of Ras (KSR)
A Comparative Guide for Researchers
In the intricate landscape of cellular signaling, the Ras-MAPK pathway stands as a central regulator of cell proliferation, differentiation, and survival. Kinase Suppressor of Ras (KSR) proteins, existing as two primary isoforms, KSR1 and KSR2, function as crucial molecular scaffolds that facilitate the activation of MEK by RAF within this cascade. The emergence of small molecule inhibitors targeting these scaffolding proteins, such as APS-2-79, presents a promising therapeutic avenue for cancers driven by aberrant Ras signaling. This guide provides a detailed comparison of the effects of this compound on KSR1 and KSR2, summarizing key experimental findings and providing methodological insights for researchers in drug discovery and cancer biology.
Introduction to KSR and the Role of this compound
KSR1 and KSR2, while sharing a high degree of homology, exhibit both redundant and distinct functions in cellular processes. They act as allosteric regulators, bringing together the kinase RAF and its substrate MEK to enhance the efficiency of signal transmission. This compound is a novel small molecule inhibitor that functions as a KSR-dependent MEK antagonist. It operates by binding to the KSR pseudokinase domain, stabilizing it in an inactive conformation. This stabilization prevents the KSR-mediated phosphorylation of MEK by RAF, thereby attenuating signaling through the MAPK pathway.[1]
Comparative Analysis of this compound's Effects on KSR1 and KSR2
Current research provides more detailed insights into the interaction of this compound with KSR2 compared to KSR1. While the compound has been shown to functionally inhibit KSR1, direct quantitative comparisons of its binding affinity and inhibitory potency between the two isoforms are not extensively documented in the available literature.
Biochemical Activity: Inhibition of Nucleotide Binding
A key mechanism of this compound is its ability to compete with ATP for binding to the KSR pseudokinase domain. Experimental data has quantified this effect for KSR2.
| Parameter | KSR1 | KSR2 | Reference |
| IC50 (ATPbiotin Binding) | Data not available | 120 nM | [2][3][4][5][6] |
The IC50 value of 120 nM for the KSR2-MEK1 complex highlights the potent inhibitory effect of this compound on the nucleotide-binding function of KSR2.[2][3][4][5][6] It is important to note that a corresponding IC50 value for KSR1 has not been reported in the reviewed literature, suggesting a potential area for further investigation. One study explicitly mentions that the ability of this compound to bind and directly inhibit KSR1 has not yet been demonstrated and that its efficacy might be less pronounced compared to KSR2.
Cellular Activity: Inhibition of MAPK Signaling
In cellular contexts, this compound has been shown to suppress KSR-dependent MEK and ERK phosphorylation. While cellular experiments have demonstrated the compound's activity in the presence of KSR1, a direct comparison of its potency between KSR1- and KSR2-dependent systems is not available.
Signaling Pathway and Mechanism of Action
To visualize the role of KSR and the inhibitory action of this compound, the following signaling pathway diagram is provided.
Caption: KSR signaling pathway and this compound inhibition.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are outlined below.
ATP-Biotin Competition Assay
This biochemical assay is used to determine the ability of a compound to compete with a biotinylated ATP analog for binding to the KSR pseudokinase domain.
Objective: To measure the IC50 value of this compound for KSR1 and KSR2.
Materials:
-
Recombinant KSR1-MEK1 and KSR2-MEK1 complexes
-
ATP-biotin probe
-
This compound
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
Procedure:
-
Coat streptavidin plates with recombinant KSR-MEK complexes and incubate.
-
Wash the plates to remove unbound protein.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by a fixed concentration of the ATP-biotin probe.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound reagents.
-
Add a detection reagent to quantify the amount of bound ATP-biotin.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the signal against the logarithm of the this compound concentration.
In Vitro KSR-Dependent MEK Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the KSR-scaffolded phosphorylation of MEK by RAF.
Objective: To determine the effect of this compound on the catalytic function of the RAF-KSR-MEK complex.
Materials:
-
Recombinant active RAF, KSR1, KSR2, and MEK proteins
-
This compound
-
ATP
-
Kinase assay buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-phospho-MEK, anti-total MEK, anti-KSR, anti-RAF
Procedure:
-
Assemble the kinase reaction by combining RAF, KSR (either KSR1 or KSR2), and MEK in the kinase assay buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies against phospho-MEK and total MEK to assess the level of MEK phosphorylation.
-
Use antibodies against KSR and RAF to confirm equal protein loading.
Caption: Experimental workflow for comparing KSR inhibitors.
Conclusion and Future Directions
This compound represents a significant tool for probing the function of KSR and a potential therapeutic agent for Ras-driven cancers. The available data robustly demonstrates its inhibitory activity against KSR2, primarily through the stabilization of an inactive conformation. However, a comprehensive understanding of its comparative effects on KSR1 is currently lacking. Future research should focus on directly comparing the binding affinities and inhibitory potencies of this compound and its analogs against both KSR1 and KSR2. Such studies will be invaluable for elucidating the isoform-specific roles of KSR proteins and for the development of more potent and selective KSR inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of APS-2-79 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for APS-2-79, a KSR-dependent MEK antagonist. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or butyl gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or vapors.
Disposal of Solid this compound Waste
Unused or expired solid this compound should be treated as chemical waste.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound | A clearly labeled, sealed, and compatible waste container. | 1. Place the solid this compound into a designated "Solid Chemical Waste" container. 2. Ensure the container is properly sealed to prevent any leakage or spillage. 3. Store the container in a designated hazardous waste accumulation area.[1] 4. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor. |
Disposal of this compound Solutions
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal method will depend on the solvent and any other chemicals present in the solution.
| Waste Type | Container Requirements | Disposal Procedure |
| This compound in DMSO or other organic solvents | A designated, compatible, and sealed hazardous waste container for organic solvent waste. | 1. Collect the this compound solution in a container specifically designated for flammable or organic solvent waste.[2] 2. Do not mix with aqueous or other incompatible waste streams.[3] 3. Label the container clearly with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), and their approximate percentages.[1] 4. Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area, preferably within a flammable materials cabinet.[1] 5. Contact your institution's EH&S department for collection and disposal.[1] |
Disposal of Contaminated Laboratory Materials
Items such as pipette tips, vials, gloves, and other disposable labware that have come into contact with this compound must be disposed of as contaminated solid waste.
| Waste Type | Container Requirements | Disposal Procedure |
| Contaminated Solid Waste | A designated, sealed solid waste container or a clearly labeled, durable plastic bag. | 1. Collect all contaminated items in a designated container or bag.[1] 2. Label the container or bag as "DMSO-Contaminated Solid Waste" or "Chemically Contaminated Solid Waste," and list any other hazardous solutes if applicable.[1] 3. Store the sealed container or bag in the designated hazardous waste accumulation area.[1] 4. Arrange for disposal through your institution's hazardous waste management program. |
Decontamination of Glassware
Reusable glassware that has been in contact with this compound should be decontaminated before being returned to general use or washed.
| Item | Decontamination Procedure |
| Reusable Glassware | 1. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. 2. Collect the rinsate as hazardous chemical waste and dispose of it according to the procedures for liquid waste. 3. After the initial rinse, the glassware can typically be washed using standard laboratory procedures. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound and related materials.
References
Personal protective equipment for handling APS-2-79
Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for APS-2-79 is not publicly available. The following guidelines are based on general best practices for handling novel chemical compounds with unknown hazards in a research laboratory setting. All personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a KSR-dependent MEK antagonist. The focus is on procedural guidance to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown toxicity profile of this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE and engineering controls.
| Category | Item | Specification and Use |
| Engineering Controls | Chemical Fume Hood | All handling of this compound in solid (powder) or volatile solvent form must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Nitrile Gloves | Wear double-layered nitrile gloves when handling the compound or its solutions. Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn to protect skin and personal clothing. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | N95 Respirator (or higher) | While a fume hood is the primary control, an N95 respirator or higher may be appropriate for weighing the powder outside of a containment hood, subject to a risk assessment. |
Operational and Disposal Plans
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the handling of this compound.
-
Weighing: If possible, weigh the solid compound in a powder containment hood or a designated area within the fume hood to prevent dissemination of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers closed when not in use.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material, and decontaminate the area. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
